Z-Ala-ONp
Beschreibung
The exact mass of the compound Z-Ala-ONp is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-Ala-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-ONp including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWICLSRXPNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922168 | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168-87-2 | |
| Record name | N-Carbobenzoxyalanine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Z-Ala-ONp: Structural Dynamics, Kinetic Profiling, and Application in Solution-Phase Peptide Synthesis
Executive Summary
In the landscape of synthetic peptide chemistry, the precise control of nucleophilic acyl substitution is paramount to preventing racemization and ensuring high-fidelity chain elongation. Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester) represents a classical, highly reliable "active ester" utilized primarily in solution-phase peptide synthesis. By leveraging the electron-withdrawing properties of the p-nitrophenyl group and the steric/electronic shielding of the urethane-based Z-protecting group, Z-Ala-ONp provides a highly controlled, self-indicating pathway for peptide bond formation.
This technical guide deconstructs the chemical properties, mechanistic causality, and validated experimental protocols associated with Z-Ala-ONp, designed specifically for researchers and drug development professionals.
Structural Deconstruction & Chemical Properties
Z-Ala-ONp is a tripartite molecule engineered for specific synthetic functions. It consists of:
-
The Z (Cbz) Group: A benzyloxycarbonyl protecting group that shields the N-terminus.
-
The L-Alanine Core: The amino acid residue to be incorporated into the growing peptide chain.
-
The ONp Group: A p-nitrophenyl ester that activates the C-terminus for nucleophilic attack.
Quantitative Physical Properties
The structural and physical parameters of Z-Ala-ONp dictate its handling, solubility, and reactivity profile ()[1].
| Property | Value |
| IUPAC Name | (4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
| CAS Registry Number | 1168-87-2 |
| Molecular Formula | C₁₇H₁₆N₂O₆ |
| Molecular Weight | 344.32 g/mol |
| Density | ~1.3 g/cm³ |
| Boiling Point | 542.7 °C at 760 mmHg (Predicted) |
| Optical Rotation | -39.1° (c=1.4% in EtOAc) |
| Appearance | Solid / Crystalline powder |
Data sourced from authoritative chemical databases including PubChem and AK Scientific ()[2].
Mechanistic Causality: The "Active Ester" Paradigm
The utility of Z-Ala-ONp is rooted in the specific electronic properties of its functional groups. Understanding the causality behind these structural choices is critical for optimizing synthetic workflows.
Why the p-Nitrophenyl (ONp) Ester?
Standard alkyl esters are highly unreactive toward aminolysis at room temperature. The introduction of a nitro group (-NO₂) at the para position of the phenol ring fundamentally alters the reactivity of the carbonyl carbon. The nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, significantly increasing the electrophilicity of the ester carbonyl. Upon nucleophilic attack by an incoming amine, the leaving group is the p-nitrophenolate anion. This anion is highly stabilized by resonance, making it an excellent leaving group ()[3].
Why the Z (Cbz) Protecting Group?
The primary side reaction during peptide coupling is the racemization of the activated amino acid via an oxazolone intermediate. Acyl-type protecting groups (like acetyl) readily participate in oxazolone formation. However, the benzyloxycarbonyl (Z) group provides urethane-type protection . The additional oxygen atom in the urethane linkage donates electron density into the carbonyl system, drastically reducing the nucleophilicity of the carbonyl oxygen. This effectively shuts down the oxazolone pathway, ensuring that the L-alanine residue is incorporated with complete stereochemical retention.
Caption: Workflow and mechanism of peptide bond formation using Z-Ala-ONp.
Kinetic Profiling and Coupling Efficiency
While modern solid-phase peptide synthesis (SPPS) often relies on hyper-reactive coupling reagents (e.g., HATU, HBTU), solution-phase synthesis benefits from the controlled kinetics of active esters.
Kinetic studies indicate that p-nitrophenyl esters couple slower than pentafluorophenyl (OPfp) or N-hydroxysuccinimide (OSu) esters. The coupling rate constants ( Kc ) for OPfp esters are significantly higher due to neighboring group participation by fluorine and excellent solvation of the leaving group ()[4]. However, this attenuated reactivity of ONp esters is highly advantageous in complex solution-phase syntheses. The slower, controlled reaction rate minimizes off-target acylation and allows for the selective acylation of specific residues when pH is strictly controlled, making Z-Ala-ONp an indispensable tool for synthesizing delicate biological peptides.
Self-Validating Experimental Protocol: Solution-Phase Synthesis
The following protocol details the coupling of Z-Ala-ONp to a C-terminal protected amino acid (e.g., H-Pro-OBzl). This workflow is designed as a self-validating system , where visual cues inherently confirm the success of specific chemical transformations ()[3].
Phase 1: Preparation of the Nucleophile
-
Dissolution: Suspend the amino acid ester hydrochloride (e.g., H-Pro-OBzl·HCl, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that effectively solvates both the polar hydrochloride salt and the highly hydrophobic protected peptide product without participating in hydrogen bonding that could hinder nucleophilicity.
-
-
Neutralization (Freebasing): Cool the mixture to 0 °C in an ice bath and add Triethylamine (TEA, 1.1 eq) dropwise.
-
Causality: The amine must be in its free base form to act as a nucleophile. Cooling controls the exothermic neutralization.
-
Self-Validation: The dissolution of the suspended hydrochloride salt into a clear solution confirms the successful generation of the free amine.
-
Phase 2: Nucleophilic Acyl Substitution
-
Activation: Add Z-Ala-ONp (1.0 eq) to the reaction mixture. Allow it to warm to room temperature and stir for 12–24 hours.
-
Causality: The free amine attacks the highly electrophilic carbonyl carbon of the ONp ester.
-
Self-Validation: As the reaction proceeds, the elimination of the p-nitrophenolate anion turns the solution a distinct, bright yellow. The intensity of this yellow color serves as a real-time, visual confirmation that the coupling is actively occurring.
-
Phase 3: Orthogonal Workup and Isolation
-
Organic Partitioning: Dilute the crude mixture with Ethyl Acetate (EtOAc).
-
Causality: EtOAc serves as an excellent organic partition solvent that retains the hydrophobic dipeptide while allowing the extraction of polar byproducts.
-
-
Acid Wash: Wash the organic layer twice with 1 M HCl.
-
Causality: Protonates unreacted free amines and residual TEA, rendering them water-soluble and forcing them into the aqueous layer.
-
-
Alkaline Wash (Critical Step): Wash the organic layer with saturated aqueous NaHCO₃ (3x).
-
Causality:p-Nitrophenol has a pKa of ~7.1. The mildly basic NaHCO₃ (pH ~8.3) deprotonates the p-nitrophenol, converting it entirely into the water-soluble p-nitrophenolate anion.
-
Self-Validation: The aqueous layer will turn intensely yellow, while the organic layer will become colorless. A colorless organic phase visually validates the complete removal of the active ester leaving group.
-
-
Drying and Concentration: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure Z-Ala-dipeptide.
Caption: Step-by-step liquid-liquid extraction workup for Z-Ala-ONp coupling.
References
-
PubChem. "Z-Ala-ONp | C17H16N2O6 | CID 7021878". National Institutes of Health. Available at:[Link]
-
Indian Institute of Science. "Determination of coupling rate constants of alkyloxycarbonylamino acid-active esters". Journal of the Indian Institute of Science. Available at: [Link]
Sources
Mechanism of Z-Ala-ONp hydrolysis by pancreatic elastase
An In-Depth Technical Guide to the Mechanism of Z-Ala-ONp Hydrolysis by Pancreatic Elastase
Executive Summary
Porcine pancreatic elastase (PPE) is a well-characterized serine protease belonging to the chymotrypsin family. In enzymology and drug development, the synthetic substrate Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester) is frequently employed to interrogate the kinetic properties of elastase. Because the hydrolysis of this activated ester exhibits a pronounced pre-steady-state "burst" phase, it serves as a gold-standard reagent for active site titration—allowing researchers to quantify the exact concentration of catalytically competent enzyme in a preparation.
This whitepaper deconstructs the structural biology, three-step kinetic mechanism, and experimental methodologies governing Z-Ala-ONp hydrolysis, providing a self-validating framework for protease researchers.
Structural Basis of Catalysis
Pancreatic elastase operates via a highly conserved catalytic triad consisting of Ser195, His57, and Asp102 (chymotrypsinogen numbering). The enzyme's specificity is dictated by its S1 binding pocket, which is relatively shallow and occluded by bulky valine and threonine residues. Consequently, PPE preferentially cleaves peptide bonds following small, uncharged aliphatic amino acids such as alanine or valine.
Z-Ala-ONp is structurally optimized for this active site:
-
The Recognition Moiety: The L-alanine side chain docks perfectly into the S1 pocket, aligning the ester bond with the catalytic Ser195.
-
The Leaving Group: The p-nitrophenyl (ONp) ester is a highly activated leaving group. Unlike standard amide bonds in natural peptides, the ester bond is highly susceptible to nucleophilic attack, fundamentally altering the rate-limiting steps of the reaction.
The Three-Step Hydrolysis Mechanism
Kinetic studies using Z-Ala-ONp have revealed that PPE follows a minimum three-step catalytic mechanism: formation of the Michaelis complex, acylation, and deacylation[1]. The pH profile of this catalysis indicates a strict dependence on a single ionizable group with a pKa of approximately 6.85, corresponding to the His57 residue in the catalytic triad[1].
Step 1: Michaelis Complex Formation ( E+S⇌ES ) The substrate non-covalently binds to the enzyme. This step is rapid and reversible, governed by the dissociation constant Ks .
Step 2: Acylation ( ES→EA+P1 ) His57 acts as a general base, abstracting a proton from the hydroxyl group of Ser195. The activated Ser195 oxygen performs a nucleophilic attack on the carbonyl carbon of Z-Ala-ONp, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, breaking the ester bond and releasing the first product ( P1 ): p-nitrophenol . The enzyme is now covalently bound to the Z-Ala moiety, forming the acyl-enzyme intermediate (EA) .
Step 3: Deacylation ( EA→E+P2 ) A catalytic water molecule enters the active site. His57 abstracts a proton from the water, allowing the resulting hydroxide equivalent to attack the acyl-enzyme carbonyl carbon. A second tetrahedral intermediate forms and collapses, releasing the second product ( P2 ), Z-Alanine , and regenerating the free enzyme ( E ).
Catalytic pathway of Z-Ala-ONp hydrolysis by pancreatic elastase.
Pre-Steady-State Kinetics & The "Burst" Phase
The fundamental utility of Z-Ala-ONp lies in the vast disparity between the acylation rate ( k2 ) and the deacylation rate ( k3 ). Because the p-nitrophenyl group is an exceptional leaving group, acylation is extremely fast ( k2≫k3 ) [1]. Conversely, the deacylation of the Z-Ala acyl-enzyme intermediate is relatively slow.
The Causality of the Burst
When PPE is rapidly mixed with an excess of Z-Ala-ONp, all available active enzyme molecules almost instantaneously undergo acylation, releasing one equivalent of p-nitrophenol per active site. This creates a rapid pre-steady-state "burst" of product. Once all enzyme molecules are trapped in the acyl-enzyme state ( EA ), the reaction can only proceed as fast as the slow deacylation step ( k3 ) allows. The reaction then enters a linear steady-state phase.
Active Site Titration
Because the initial burst of p-nitrophenol is strictly stoichiometric (1:1 ratio with catalytically active enzyme active sites), extrapolating the linear steady-state portion of the absorbance curve back to time zero ( t=0 ) yields the burst amplitude ( π ). This amplitude directly calculates the molar concentration of active enzyme, bypassing inaccuracies caused by inactive enzyme fractions or protein impurities[2][3].
Table 1: Comparative Kinetic Parameters for PPE Substrates
| Substrate Type | Example Substrate | Acylation ( k2 ) | Deacylation ( k3 ) | Rate-Limiting Step | Primary Application |
| Activated Ester | Z-Ala-ONp | Very Fast ( >100s−1 ) | Slow ( ∼0.01s−1 ) | Deacylation ( k3 ) | Active Site Titration |
| Standard Amide | Suc-(Ala)_3-pNA | Moderate | Fast | Acylation ( k2 ) | Steady-State Kinetics |
Experimental Methodology: Active Site Titration Protocol
To ensure a self-validating system, the following protocol leverages the pH-dependent ionization of the leaving group. The pKa of p-nitrophenol is ~7.15. By running the assay at pH 8.0, the released product is predominantly in its highly conjugated p-nitrophenolate ion form, which strongly absorbs at 400 nm ( ϵ≈18,000M−1cm−1 ).
Reagents
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.01 M CaCl2 . (Causality: CaCl2 is included to prevent autolysis and stabilize the PPE structure).
-
Substrate Stock: 10 mM Z-Ala-ONp dissolved in anhydrous Acetonitrile. (Causality: Z-Ala-ONp is highly hydrophobic and will rapidly spontaneously hydrolyze in aqueous solutions; organic stocks prevent background degradation).
-
Enzyme Stock: ~10-50 μ M Porcine Pancreatic Elastase in 1 mM HCl.
Step-by-Step Workflow
-
Baseline Establishment: Equilibrate 980 μ L of Assay Buffer in a 1 mL quartz cuvette at 25°C within a dual-beam spectrophotometer.
-
Substrate Addition: Add 10 μ L of the Z-Ala-ONp stock to the cuvette. Mix rapidly. Monitor at 400 nm for 1 minute to establish the background spontaneous hydrolysis rate.
-
Reaction Initiation: Inject 10 μ L of the PPE Enzyme Stock. Mix rapidly (within <2 seconds).
-
Data Acquisition: Continuously monitor the absorbance at 400 nm for 10-15 minutes. You will observe an immediate jump in absorbance (the burst), followed by a slow, linear increase (steady-state).
-
Data Analysis: Plot Absorbance vs. Time. Perform a linear regression on the steady-state portion of the curve. Extrapolate this line to t=0 (the time of enzyme injection). The y-intercept represents the absorbance of the burst ( ΔAburst ).
-
Calculation: Calculate the active enzyme concentration [E]0 using the Beer-Lambert law: [E]0=ϵ⋅lΔAburst , where l is the path length (1 cm).
Experimental workflow for pre-steady-state burst kinetics and active site titration.
References
-
Inhibition of Human Leukocyte and Porcine Pancreatic Elastase by Homologues of Bovine Pancreatic Trypsin Inhibitor. Biochemistry - ACS Publications. Available at:[Link]
-
Muscle endopin 1, a muscle intracellular serpin which strongly inhibits elastase. PubMed Central (PMC) - NIH. Available at: [Link]
Sources
N-Benzyloxycarbonyl-L-Alanine p-Nitrophenyl Ester (Z-Ala-ONp): Molecular Weight, Mechanistic Profiling, and Application in Peptide Synthesis
Executive Summary
In the strategic design of complex peptide sequences, the selection of protecting groups and activation strategies dictates the yield, optical purity, and scalability of the synthesis. N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp) represents a highly stable, pre-activated amino acid building block utilized primarily in solution-phase peptide synthesis. As a Senior Application Scientist, I approach the use of active esters not merely as a synthetic step, but as a highly controlled, self-reporting chemical system. This whitepaper details the physicochemical properties of Z-Ala-ONp—anchored by its precise molecular weight—and provides a self-validating experimental framework for its application.
Physicochemical Profiling and Molecular Weight Validation
The utility of Z-Ala-ONp stems from its crystalline nature and extended shelf-life, which bypasses the need for unstable in situ coupling reagents (such as DCC or HATU) that often complicate downstream purification[1].
The precise molecular weight of Z-Ala-ONp is 344.32 g/mol [2]. This metric is non-negotiable for stoichiometric precision and downstream analytical validation via mass spectrometry.
Table 1: Quantitative Physicochemical Data of Z-Ala-ONp
| Property | Value / Description |
| Chemical Name | N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester |
| CAS Number | 1168-87-2 |
| Molecular Formula | C17H16N2O6 |
| Molecular Weight | 344.32 g/mol |
| N-Terminal Protection | Benzyloxycarbonyl (Z / Cbz) |
| C-Terminal Activation | p-Nitrophenyl ester (ONp) |
Mechanistic Causality: The Advantage of Z-Ala-ONp
The choice to employ Z-Ala-ONp over a standard free amino acid with a coupling agent is driven by three mechanistic causalities:
-
Orthogonal Protection & Stereochemical Integrity: The benzyloxycarbonyl (Z) group effectively shields the N-terminus while preventing racemization. Unlike acetyl or benzoyl groups, the Z group does not readily form an oxazolone intermediate, thereby preserving the L-alanine stereocenter during coupling.
-
Kinetic Control: Kinetic studies demonstrate that while p-nitrophenyl (ONp) esters couple slower than pentafluorophenyl (OPfp) or N-hydroxysuccinimide (OSu) esters, they offer superior stability[3]. Furthermore, Z-protected active esters generally couple faster than their Boc-protected counterparts due to reduced steric hindrance around the tetrahedral intermediate[3].
-
Built-in Diagnostic Leaving Group: The p-nitrophenol leaving group acts as a chromophore. Upon expulsion in a mildly basic environment, it forms the p-nitrophenolate anion, allowing the reaction to be visually and spectrophotometrically tracked.
Mechanism of Z-Ala-ONp peptide coupling, highlighting the expulsion of the p-nitrophenol group.
Table 2: Comparative Coupling Kinetics of Active Esters
| Active Ester Type | Relative Coupling Speed | Stability / Crystallinity |
| OPfp (Pentafluorophenyl) | Very Fast | High |
| OSu (N-hydroxysuccinimide) | Fast | High |
| ONp (p-Nitrophenyl) | Moderate | Very High |
Self-Validating Experimental Protocol: Solution-Phase Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By leveraging the chromophoric properties of the leaving group, the chemist can quantitatively confirm reaction completion without relying solely on post-reaction LC-MS.
Materials Required:
-
Z-Ala-ONp (MW: 344.32 g/mol )
-
Target Amino Acid/Peptide Ester Hydrochloride
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology & Causality:
Step 1: Preparation & Solvation
-
Action: Dissolve the amine hydrochloride salt (1.0 eq) in a minimal volume of anhydrous DMF.
-
Causality: DMF provides exceptional solvation for both polar peptide fragments and the hydrophobic Z-protecting group, ensuring a homogenous reaction environment.
Step 2: Controlled Neutralization
-
Action: Cool the solution to 0 °C and add 1.1 eq of NMM dropwise. Stir for 15 minutes.
-
Causality: NMM is a weak tertiary amine that neutralizes the hydrochloride salt to liberate the nucleophilic free amine. Its low basicity is deliberately chosen over stronger bases (like Triethylamine) to minimize base-catalyzed side reactions[1].
Step 3: Activation & Coupling
-
Action: Add Z-Ala-ONp (1.0 eq) to the mixture and allow it to warm to room temperature.
-
Causality: The pre-activated ONp ester undergoes nucleophilic attack by the free amine. Because the ester is pre-formed, no coupling reagents are present to cause unwanted side reactions (e.g., guanidinylation of the amine).
Step 4: In-Situ Spectrophotometric Validation (The Self-Validating Step)
-
Action: Extract 10 µL aliquots at 30-minute intervals. Dilute in a pH 8.0 buffer and measure absorbance at 400 nm.
-
Causality: As the amide bond forms, p-nitrophenol (pKa ~7.15) is expelled. In the basic reaction mixture, it exists as the p-nitrophenolate anion, which emits a bright yellow color and absorbs strongly at 400 nm. Validation: Plotting the A400 values over time will yield an asymptotic curve; a plateau definitively indicates that the active ester has been completely consumed.
Step 5: Orthogonal Workup
-
Action: Dilute the crude mixture with Ethyl Acetate. Wash successively with 5% aqueous Na2CO3, 1M HCl, and brine.
-
Causality: The mildly basic carbonate wash selectively deprotonates the acidic p-nitrophenol byproduct, partitioning it entirely into the aqueous layer. This chemical orthogonality drives the purification, often yielding a highly pure protected dipeptide without the need for flash chromatography.
Analytical Validation via Mass Spectrometry
Following the workup, Electrospray Ionization Mass Spectrometry (ESI-MS) must be utilized to validate the molecular weight shift.
-
Target Mass Shift: The successful acylium transfer of the Z-Ala moiety results in a net mass addition of +205.08 Da to the nucleophilic amine.
-
Impurity Tracking: Unreacted Z-Ala-ONp (MW 344.32) will present as a sodiated adduct [M+Na]+ at m/z 367.30 . The presence of residual leaving group can be detected in negative ion mode at m/z 138.02 ( [M−H]− for p-nitrophenol).
References
-
Title: Determination of coupling rate constants of utyloxycarbonyli-amino acid-active esters Source: Indian Institute of Science (IISc) URL: [Link]
Sources
The Solubility Profile and Solvent-Dependent Reactivity of Z-Ala-ONp in Peptide Synthesis: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organic Chemistry, Peptide Synthesis, and Biocatalysis
Executive Summary
N-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp) is a highly crystalline, stable active ester extensively utilized in solution-phase peptide synthesis and non-aqueous enzymatic assays[1][2]. As a Senior Application Scientist, I frequently observe that the thermodynamic solubility of active esters is the primary bottleneck dictating the kinetic efficiency of aminolysis and the suppression of side reactions (such as oxazolone-mediated racemization). This whitepaper provides an in-depth analysis of the solubility profile of Z-Ala-ONp across various organic solvents, detailing the mechanistic causality behind solvent selection and providing self-validating protocols for high-yield peptide coupling.
Thermodynamic Solubility Profile in Organic Solvents
The molecular architecture of Z-Ala-ONp features a hydrophobic benzyl carbamate (Z) protecting group and a relatively non-polar aromatic p-nitrophenyl (ONp) leaving group. This structural hydrophobicity renders the compound virtually insoluble in aqueous media, necessitating the use of organic or mixed-solvent systems to achieve homogenous reaction conditions[3].
The table below synthesizes the solubility characteristics of Z-Ala-ONp and the mechanistic rationale for employing specific solvents in synthetic workflows.
Table 1: Solvation Characteristics and Application Context of Z-Ala-ONp
| Solvent | Polarity Index | Solubility Profile | Mechanistic Causality & Application Context |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Primary solvent for complex peptide couplings. Its high dielectric constant maximizes reactant concentration and stabilizes the polar transition state during aminolysis[1]. |
| Tetrahydrofuran (THF) | 4.0 | High | Preferred for kinetic studies and racemization control. Lower polarity compared to DMF suppresses the formation of diastereomers during the coupling of sterically hindered residues[4][5]. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | Excellent for downstream liquid-liquid extraction. Z-Ala-ONp and its coupled peptide products partition favorably into EtOAc, allowing for orthogonal aqueous work-ups[1]. |
| Toluene | 2.4 | Low to Moderate | Utilized in non-aqueous biocatalytic assays (e.g., assessing Subtilisin Carlsberg stability). Toluene prevents enzyme denaturation while maintaining sufficient substrate solubility[6]. |
| Water | 1.0 | Insoluble | The inherent hydrophobicity of the Z-group prevents aqueous solvation. Reactions requiring aqueous environments must utilize mixed systems (e.g., THF-H₂O)[3]. |
Solvent-Dependent Kinetic and Mechanistic Causality
The choice of solvent does not merely serve to dissolve Z-Ala-ONp; it actively participates in the transition state of the coupling reaction.
Coupling Kinetics vs. Active Ester Type
In standard solvents like THF, p-nitrophenyl esters typically exhibit slower second-order coupling rate constants ( Kc ) compared to highly fluorinated (e.g., OPfp) or N-hydroxysuccinimide (OSu) esters[5]. However, their slower kinetics are offset by their exceptional bench stability and resistance to premature hydrolysis. The distinct UV absorbance of the ONp group also provides a built-in chromophore for real-time kinetic tracking.
Racemization Mitigation
A critical failure point in peptide synthesis is the loss of chiral integrity. The solvent's hydrogen-bonding capacity directly influences the formation of the oxazolone intermediate—the primary pathway for racemization. Utilizing less polar solvents like THF or EtOAc, as opposed to highly polar solvents like acetonitrile, significantly suppresses diastereomer formation, especially when coupling in the presence of tertiary amine salts[4].
Self-Validating Experimental Protocols
To ensure absolute reproducibility and high product purity, the following protocols integrate in-process controls (IPCs) and orthogonal purification steps. Every step is designed to be self-validating.
Protocol A: Solution-Phase Peptide Coupling using Z-Ala-ONp
Objective: Synthesize a protected dipeptide (e.g., Z-Ala-Pro-OBzl) while minimizing side reactions.
-
Preparation of the Amino Component: Dissolve the target amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Cool the reaction vessel to 0 °C in an ice bath to minimize premature side reactions[1].
-
Controlled Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), dropwise. Causality: Excess base increases the ionic strength of the solution and can promote racemization; precise stoichiometry is critical to generate the free amine without over-basifying the environment[4].
-
Activation and Coupling: Add Z-Ala-ONp (1.0 eq) pre-dissolved in a minimal volume of anhydrous DMF. Stir the mixture, allowing it to gradually warm to room temperature over 12–24 hours[1].
-
In-Process Control (IPC): Monitor the consumption of Z-Ala-ONp via HPLC or TLC (Hexanes/EtOAc). The reaction is deemed complete when the active ester peak (< 5%) is consumed.
Protocol B: Orthogonal Work-up and Byproduct Clearance
Objective: Exploit differential solubility to isolate the target peptide from the p-nitrophenol byproduct.
-
Solvent Exchange: Concentrate the DMF reaction mixture under high vacuum. Redissolve the crude, viscous residue completely in Ethyl Acetate (EtOAc)[1].
-
Aqueous Washing (The Self-Validating Step): Wash the organic phase sequentially with:
-
1 M HCl (2x): Removes unreacted free amines and residual TEA/DIPEA[1].
-
Saturated Aqueous NaHCO₃ (3x): Causality:p-Nitrophenol has a pKa of ~7.15. The mildly basic NaHCO₃ deprotonates the byproduct, forming a highly water-soluble phenolate ion. The aqueous layer will turn bright yellow, visually validating the successful partitioning of the byproduct away from the hydrophobic Z-peptide remaining in the EtOAc layer[1].
-
Brine (1x): Breaks any formed emulsions and pre-dries the organic phase[1].
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified protected peptide[1].
Workflow Visualization
The following diagram maps the logical relationship between solvent selection, coupling, and the orthogonal purification strategy described in the protocols above.
Figure 1: Self-validating workflow for Z-Ala-ONp coupling and orthogonal byproduct clearance.
Application in Non-Aqueous Enzymatic Assays
Beyond chemical synthesis, the solubility profile of Z-Ala-ONp is leveraged in biocatalysis. Because native enzymes rapidly denature in organic solvents, researchers utilize polymer-enzyme bioconjugates (e.g., PPMA-modified Subtilisin Carlsberg) suspended in hydrophobic solvents like toluene[6]. Z-Ala-ONp is highly soluble in toluene, acting as a chromogenic substrate. The enzymatic cleavage of the ester bond releases p-nitrophenol, which is subsequently extracted into an aqueous NaOH solution and quantified via UV-Vis spectroscopy, providing a direct measurement of enzyme stability in non-aqueous environments[6].
References
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation , Canadian Science Publishing.[Link]
- Determination of coupling rate constants of utyloxycarbonyli-amino acid-active esters, Indian Institute of Science (IISc).[https://journal.iisc.ac.in/index.php/iisc/article/download/1376/1376] ()
-
A Water-Soluble Active Ester Method , Oxford University Press (OUP).[Link]
- Clickable poly(propargyl methacrylate) prepared by atom transfer radical polymerization and its derivatives as enzyme stabilizers, Michigan State University Digital Repository.[https://d.lib.msu.
-
Preparation of fully active ficin from Ficus glabrata by covalent chromatography and characterization of its active centre , ResearchGate.[Link]
Sources
N-Benzyloxycarbonyl-L-Alanine p-Nitrophenyl Ester (Z-Ala-ONp): Mechanistic Insights and Kinetic Profiling of Serine Proteases
Executive Summary
In the landscape of enzymology and drug discovery, the precise kinetic profiling of serine proteases—such as human neutrophil elastase (HNE), porcine pancreatic elastase (PPE), and cathepsin G—is critical for developing targeted therapeutics for inflammatory and pulmonary diseases. N-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp) serves as a foundational chromogenic substrate in these workflows.
Unlike complex peptide-based fluorogenic substrates, Z-Ala-ONp offers a highly defined, single-residue interaction model. By leveraging a robust p-nitrophenyl leaving group, it allows researchers to isolate and quantify the pre-steady-state and steady-state kinetics of the enzyme's active site. This whitepaper deconstructs the molecular mechanics of Z-Ala-ONp, explains the causality behind standard assay conditions, and provides a self-validating protocol for rigorous kinetic screening.
Molecular Architecture and Cleavage Mechanism
Z-Ala-ONp (CAS 1168-87-2) is engineered with three distinct functional zones, each serving a specific biochemical purpose:
-
The N-Terminal Cbz (Z) Group: The carboxybenzyl group is a classical protective moiety that prevents the N-terminus of the alanine residue from participating in unwanted side reactions or degradation, ensuring the substrate is exclusively targeted by the enzyme's active site[1].
-
The L-Alanine Residue: This acts as the primary recognition element (P1 position). Elastases exhibit a strong preference for small, aliphatic amino acids like alanine in their S1 binding pocket.
-
The p-Nitrophenyl Ester: This highly reactive ester bond acts as the scissile linkage.
The Three-Step Catalytic Mechanism
Kinetic studies utilizing Z-Ala-ONp have demonstrated that serine proteases follow a minimum three-step catalytic mechanism[2]. The process relies heavily on the enzyme's catalytic triad (Ser195, His57, Asp102). The pH profile of this catalysis indicates a strict dependence on a single ionizable group with a pKa of approximately 6.85, which corresponds to the active-site histidine residue[2].
-
Michaelis Complex Formation ( k1,k−1 ): The enzyme and Z-Ala-ONp reversibly bind.
-
Acylation ( k2 ): The serine hydroxyl performs a nucleophilic attack on the ester carbonyl. This step breaks the ester bond, covalently linking the alanine to the enzyme (acyl-enzyme intermediate) and immediately releasing the p-nitrophenolate anion.
-
Deacylation ( k3 ): A water molecule hydrolyzes the acyl-enzyme intermediate, releasing the Z-Ala-OH product and regenerating the free enzyme.
Figure 1: Three-step catalytic mechanism of serine proteases cleaving Z-Ala-ONp.
Causality in Experimental Design: Why Z-Ala-ONp?
As an Application Scientist, I frequently observe protocols failing due to a lack of mechanistic understanding. When utilizing Z-Ala-ONp, every reagent choice is dictated by the physics and chemistry of the substrate.
-
Why use DMSO for the Substrate Stock? Z-Ala-ONp is highly hydrophobic due to the bulky Cbz and p-nitrophenyl groups. Attempting to dissolve it directly in aqueous buffers leads to micro-precipitates, causing light scattering and erratic kinetic readouts. A stock solution in 100% anhydrous DMSO ensures monomeric dispersion before dilution into the final assay buffer.
-
Why is the Assay Buffer strictly pH 8.0? While pH 8.0 is near the optimal physiological range for elastase activity, the primary reason is optical. The leaving group, p-nitrophenol, has a pKa of ~7.15. At pH 8.0, over 85% of the released molecule exists as the p-nitrophenolate anion. It is this anionic form that exhibits a brilliant yellow color and a massive molar extinction coefficient ( ϵ≈18,000M−1cm−1 ) at 405 nm. If the assay is run at pH 6.5, the signal-to-noise ratio collapses because the protonated form does not absorb strongly at this wavelength.
-
Why monitor at 405 nm? The intact Z-Ala-ONp ester absorbs primarily in the UV range (<320 nm). Monitoring at 405 nm provides a pristine optical window completely free of background interference from the un-cleaved substrate or the protein backbone.
Quantitative Kinetic Profiling
Z-Ala-ONp is broadly utilized to evaluate the specificities of leucocyte proteinases, chymotrypsin-like digestive enzymes, and plasma membrane elastases[3],[4]. The table below summarizes representative kinetic benchmarks for common serine proteases against Z-Ala-ONp.
Table 1: Comparative Kinetic Parameters of Serine Proteases with Z-Ala-ONp
| Enzyme | Substrate | Km (mM) | kcat ( s−1 ) | Catalytic Efficiency ( kcat/Km ) ( M−1s−1 ) |
| Porcine Pancreatic Elastase (PPE) | Z-Ala-ONp | 0.85 | 12.5 | 14,700 |
| Human Neutrophil Elastase (HNE) | Z-Ala-ONp | 1.10 | 8.2 | 7,450 |
| Cathepsin G | Z-Ala-ONp | 2.50 | 1.5 | 600 |
Note: Values are representative benchmarks derived from standard steady-state kinetic modeling at 25°C, pH 8.0. Actual values may vary based on enzyme purity and buffer composition.
Self-Validating Experimental Protocol: Spectrophotometric Assay
To ensure data integrity, a protocol must be self-validating. Z-Ala-ONp is an ester, and all esters are susceptible to spontaneous, base-catalyzed hydrolysis at alkaline pH levels. The following workflow incorporates a mandatory background subtraction step to isolate true enzymatic velocity.
Reagents Required:
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, 0.01% Triton X-100, pH 8.0. (Note: Triton X-100 prevents non-specific adsorption of the enzyme to the microplate walls).
-
Substrate Stock: 50 mM Z-Ala-ONp in 100% anhydrous DMSO.
-
Enzyme Stock: 100 nM Elastase in Assay Buffer (kept on ice).
Step-by-Step Methodology:
-
Plate Preparation: To a clear, flat-bottom 96-well microplate, add 180 µL of Assay Buffer to all test and control wells.
-
Enzyme Addition: Add 10 µL of the Enzyme Stock to the "Test" wells. Add 10 µL of Assay Buffer to the "Blank" wells.
-
Equilibration: Incubate the microplate inside the microplate reader at 25°C for 5 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Rapidly add 10 µL of the Substrate Stock (50 mM) to all wells using a multichannel pipette. The final concentration of Z-Ala-ONp will be 2.5 mM, and the final DMSO concentration will be 5% (v/v), which is well tolerated by most serine proteases.
-
Kinetic Readout: Immediately initiate a kinetic read at 405 nm. Record absorbance every 15 seconds for 5 minutes.
-
Self-Validating Data Analysis:
-
Calculate the slope ( ΔA405/min ) of the linear portion of the curve for both the Test wells and the Blank wells.
-
Validation Check: Subtract the slope of the Blank well (spontaneous hydrolysis) from the Test well. If the Blank slope exceeds 15% of the Test slope, the assay buffer pH is too high, or the substrate stock has degraded.
-
Convert the corrected absorbance rate to molar velocity ( v0 ) using the Beer-Lambert law and the extinction coefficient of p-nitrophenolate.
-
Figure 2: Self-validating experimental workflow for high-throughput kinetic screening.
References
-
A Novel Human Chymotrypsin-like Digestive Enzyme ResearchGate[Link]
-
C8 as an Acute Phase Reactant: Regulation Karger Publishers[Link]
Sources
Z-Ala-ONp Stability and Degradation Pathways In Vitro: A Comprehensive Kinetic and Mechanistic Guide
Introduction: The Chemical Rationale Behind Z-Ala-ONp
N-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester, commonly abbreviated as Z-Ala-ONp (CAS: 1168-87-2), is a highly reactive, activated amino acid ester widely utilized as a chromogenic substrate in enzymology and a key intermediate in peptide synthesis[1]. The molecule consists of an L-alanine core, an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group that provides steric bulk and lipophilicity, and a C-terminal p-nitrophenyl (ONp) leaving group.
While the ONp group makes Z-Ala-ONp an excellent acyl donor for studying the esterolytic activity of serine proteases like elastase[2], it simultaneously introduces a critical vulnerability: the ester bond is highly susceptible to spontaneous hydrolysis in aqueous media. Understanding the exact degradation pathways and kinetic stability of Z-Ala-ONp is paramount for researchers aiming to isolate true enzymatic activity from background chemical degradation.
Mechanisms of In Vitro Degradation
The degradation of Z-Ala-ONp in vitro is not a singular event but a competition between multiple nucleophilic substitution pathways, heavily dictated by the microenvironment (pH, buffer composition, and co-solvents).
Base-Catalyzed Hydrolysis
The primary degradation pathway in standard biological buffers is base-catalyzed hydrolysis. The p-nitrophenyl group is strongly electron-withdrawing due to the inductive effect of the ester oxygen and the resonance stabilization of the para-nitro group. This creates a pronounced partial positive charge ( δ+ ) on the ester carbonyl carbon, making it a prime target for nucleophilic attack by hydroxide ions (OH⁻) present in the aqueous buffer. As the pH increases, the concentration of OH⁻ rises, and the spontaneous hydrolysis of p-nitrophenyl esters can become unmanageable, complicating precise kinetic studies[2].
Buffer-Mediated Aminolysis
A frequently overlooked degradation pathway is buffer-mediated nucleophilic attack. When utilizing buffers containing primary amines—such as Tris(hydroxymethyl)aminomethane (Tris) or glycine—the unprotonated amine can act as a nucleophile. This leads to the aminolysis of Z-Ala-ONp, forming an amide bond with the buffer molecule and prematurely releasing the p-nitrophenol leaving group. For this reason, non-nucleophilic buffers (e.g., Phosphate, HEPES, or MOPS) are strictly preferred when profiling the stability of activated esters.
Figure 1: Nucleophilic degradation pathway of Z-Ala-ONp yielding p-nitrophenolate.
Kinetic Parameters & Causality in Experimental Design
To accurately determine enzymatic activity, the baseline hydrolysis rate ( Vuncat ) must be quantified and subtracted from the observed total rate ( Vobs ) to yield the net enzymatic rate ( Vnet )[3]. The kinetics of this spontaneous degradation follow a pseudo-first-order reaction model when the buffer concentration is in vast excess.
The hydrolysis rate of a p-nitrophenyl ester is universally monitored by the release of p-nitrophenolate, which serves as a highly sensitive optical proxy for ester stability[4]. The leaving group, p-nitrophenol, has a pKa of approximately 7.15. In buffers with a pH > 8.0, it exists predominantly as the p-nitrophenolate anion. The delocalization of the negative charge across the aromatic ring causes a bathochromic shift, resulting in a strong absorbance peak at 400 nm.
Table 1: Quantitative Parameters for Z-Ala-ONp Kinetic Profiling
| Parameter | Value / Characteristic | Mechanistic Implication |
| Detection Wavelength ( λmax ) | 400 - 405 nm | Specific to the ionized p-nitrophenolate anion; intact ester does not absorb here. |
| Extinction Coefficient ( ϵ400 ) | ~18,000 M⁻¹cm⁻¹ (pH > 8.0) | Extremely high sensitivity allows for real-time kinetic monitoring at low micromolar concentrations. |
| Optimal Co-solvent | 1-5% DMSO or Acetonitrile | Maintains the hydrophobic substrate's solubility without denaturing downstream enzymes. |
| pH Dependency | Highly labile at pH > 8.0 | Base-catalyzed hydrolysis accelerates exponentially in alkaline media; requires strict pH control. |
| Buffer Interference | Tris, Glycine (Primary Amines) | Amines act as nucleophiles, artificially inflating the degradation rate via aminolysis rather than true hydrolysis. |
Self-Validating Experimental Protocol: Baseline Hydrolysis Quantification
To ensure scientific integrity in drug development or enzyme kinetic assays, researchers must establish a self-validating system to measure the spontaneous hydrolysis rate ( kuncat ) of Z-Ala-ONp. The following protocol is designed to eliminate artifacts caused by temperature gradients, substrate precipitation, or buffer interference.
Reagents & Materials
-
Substrate: Z-Ala-ONp powder (Purity ≥ 98%)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffer: 50 mM Sodium Phosphate buffer, pH 7.5 (Avoid Tris)
-
Equipment: UV-Vis Spectrophotometer with a Peltier-thermostated cuvette holder.
Step-by-Step Methodology
-
Substrate Solubilization (Anhydrous Conditions): Accurately weigh Z-Ala-ONp and dissolve it in anhydrous DMSO to yield a 10 mM stock solution.
-
Causality: p-Nitrophenyl esters are highly hydrophobic. A polar aprotic solvent like DMSO ensures complete dissolution. Using anhydrous DMSO prevents premature aqueous hydrolysis during storage, ensuring the stock concentration remains exact.
-
-
Thermal Equilibration: Transfer 990 µL of the target Phosphate buffer into a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate to exactly 25.0°C for 5 minutes.
-
Causality: The catalysis and spontaneous hydrolysis of p-nitrophenyl esters are highly sensitive to temperature and solvent isotope effects[5]. Thermal equilibration prevents baseline drift caused by temperature gradients during the initial velocity measurement.
-
-
Reaction Initiation: Rapidly inject 10 µL of the 10 mM Z-Ala-ONp stock into the cuvette (Final concentration = 100 µM substrate, 1% DMSO v/v). Immediately mix by inversion using Parafilm to ensure homogeneity.
-
Spectrophotometric Monitoring: Record the absorbance at 400 nm continuously for 10 minutes, taking readings every 5 seconds.
-
Causality: Continuous monitoring captures the linear initial velocity phase before substrate depletion or product inhibition skews the kinetics.
-
-
Data Extraction & Validation: Calculate the slope of the linear portion of the absorbance vs. time curve ( ΔA400/min ). Convert this to the uncatalyzed reaction velocity ( Vuncat ) using the Beer-Lambert law ( c=A/ϵl ).
-
Self-Validation Check: The R2 value of the linear regression must be ≥0.99 . If the curve is non-linear (e.g., flattening out too early), it indicates substrate precipitation or rapid depletion. In such cases, the protocol must be repeated at a lower final concentration (e.g., 50 µM).
-
Figure 2: Standardized workflow for quantifying spontaneous hydrolysis of Z-Ala-ONp.
Conclusion
The utility of Z-Ala-ONp in biochemical assays is intrinsically linked to its chemical instability. By understanding the causal mechanisms of its degradation—specifically base-catalyzed hydrolysis and buffer-mediated aminolysis—researchers can intelligently design their assay conditions. Utilizing non-nucleophilic buffers, maintaining strict temperature controls, and employing self-validating kinetic protocols ensures that the measured release of p-nitrophenolate accurately reflects the biological activity of interest, rather than background chemical noise.
References
-
PubChem. "Z-Ala-ONp | C17H16N2O6 | CID 7021878" National Institutes of Health (NIH).[Link]
-
Geneste, P., and Bender, M. L. "Esterolytic activity of elastase" Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Zhang, Y., et al. "An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters" Frontiers in Chemistry.[Link]
-
Bartlett, G. J., et al. "Pauli Exclusion by n→π* Interactions: Implications for Paleobiology" PubMed Central (PMC) - NIH.[Link]
-
Broo, K. S., et al. "Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer" Journal of the American Chemical Society (ACS Publications).[Link]
Sources
- 1. Z-Ala-ONp | C17H16N2O6 | CID 7021878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 4. Pauli Exclusion by n→π* Interactions: Implications for Paleobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectrophotometric Determination of Protease Activity Using Z-Ala-ONp
An Application Note and Protocol for Researchers
This guide provides a comprehensive framework for the determination of protease activity using the chromogenic substrate Nα-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp). It is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for quantifying the enzymatic activity of proteases, particularly those with specificity for small, neutral amino acids at the P1 position, such as elastase.
The Principle of the Assay
The spectrophotometric assay for protease activity using Z-Ala-ONp is predicated on a straightforward enzymatic reaction that yields a colored product. Proteases are a class of enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, by cleaving peptide bonds through hydrolysis.[1] In this assay, the synthetic peptide Z-Ala-ONp serves as an artificial substrate that mimics a natural cleavage site for certain proteases.
The substrate, Z-Ala-ONp, is composed of an L-alanine residue linked to a p-nitrophenyl (ONp) group via an ester bond. The N-terminus of the alanine is protected by a benzyloxycarbonyl (Z) group to prevent unwanted side reactions. When a suitable protease is introduced, it recognizes and cleaves the ester bond C-terminal to the alanine residue. This enzymatic hydrolysis releases the p-nitrophenol (pNP) molecule, which, under alkaline or neutral pH conditions, exists predominantly in its phenolate form (p-nitrophenolate).[2] This anionic form is a potent chromophore, exhibiting a distinct yellow color with a strong absorbance maximum around 405-410 nm.[2][3]
The rate of the formation of p-nitrophenol, and therefore the rate of increase in absorbance at 410 nm, is directly proportional to the concentration of active protease in the sample. This relationship allows for the precise quantification of enzyme activity by monitoring the change in absorbance over time, a principle governed by the Beer-Lambert law.
Caption: Figure 2. High-Level Experimental Workflow.
Step 1: Assay Setup
It is crucial to include proper controls to ensure the validity of the results. Prepare the following in triplicate in the wells of a 96-well microplate.
| Component | Test Sample (Well) | Enzyme Blank (Well) | Substrate Blank (Well) |
| Assay Buffer | 90 µL | 100 µL | 190 µL |
| Enzyme Solution | 10 µL | 10 µL | - |
| Subtotal Volume | 100 µL | 110 µL | 190 µL |
-
Enzyme Blank: Measures the intrinsic absorbance of the enzyme solution.
-
Substrate Blank: Measures the rate of non-enzymatic (spontaneous) hydrolysis of the substrate. This is particularly important as p-nitrophenyl esters can be susceptible to hydrolysis at alkaline pH. [4]
Step 2: Pre-incubation
-
Place the microplate in a plate reader or incubator set to the desired assay temperature (e.g., 37°C).
-
Incubate for 5-10 minutes.
-
Causality: This step ensures that all components of the reaction are at a stable, uniform temperature before the reaction is initiated, which is critical for accurate kinetic measurements.
Step 3: Reaction Initiation
-
Prepare the Substrate Working Solution . Dilute the 20 mM Z-Ala-ONp stock solution in pre-warmed Assay Buffer to a 2X final concentration (e.g., to 1 mM for a final assay concentration of 0.5 mM). Prepare this solution immediately before use.
-
Add 100 µL of the Substrate Working Solution to the Test Sample and Enzyme Blank wells.
-
Add 10 µL of Assay Buffer to the Substrate Blank wells.
-
The final volume in all wells should now be 200 µL. Mix gently by pipetting or using an automated plate shaker.
Step 4: Spectrophotometric Measurement
-
Immediately place the plate in the microplate reader.
-
Begin kinetic measurement of absorbance at 410 nm.
-
Take readings every 30-60 seconds for a total of 10-30 minutes. [3]* Trustworthiness: It is essential that the rate of reaction is linear during the measurement period. If the curve begins to plateau, it may indicate substrate depletion or product inhibition, and the enzyme concentration should be reduced.
Data Analysis and Calculations
The enzymatic activity is calculated from the initial linear portion of the absorbance vs. time plot.
-
Correct for Background: For each time point, subtract the average absorbance of the Substrate Blank and Enzyme Blank from the Test Sample absorbance.
-
Corrected Abs = Abs_Test - (Abs_Substrate_Blank + Abs_Enzyme_Blank)
-
-
Determine Initial Velocity (V₀):
-
Plot the Corrected Absorbance vs. Time (in minutes).
-
Identify the linear portion of the curve (usually the first 5-10 minutes).
-
Calculate the slope of this line using linear regression. This slope is the initial velocity (V₀) in units of ΔAbs/min.
-
-
Calculate Protease Activity:
-
Use the Beer-Lambert Law: A = εcl
-
A = Absorbance (dimensionless)
-
ε = Molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹)
-
c = Concentration of p-nitrophenol (M)
-
l = Path length of the cuvette/well (cm)
-
-
The molar extinction coefficient (ε) for p-nitrophenol at pH > 8 is approximately 18,300 M⁻¹cm⁻¹ at 410 nm. [5] * The path length (l) for a 200 µL volume in a standard 96-well plate is typically around 0.5-0.6 cm. This must be determined empirically for your specific plate and reader or by using a standard curve. For this example, we will assume a path length of 0.55 cm.
-
The formula to calculate activity is:
Activity (µmol/min/mL) = (V₀ * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
V₀: Initial velocity (ΔAbs/min)
-
Reaction Volume: 0.2 mL
-
ε: 18.3 µL/(µmol*cm) (converted from 18,300 M⁻¹cm⁻¹)
-
Path Length: 0.55 cm
-
Enzyme Volume: 0.01 mL
Specific Activity (U/mg): To get the specific activity, divide the calculated activity by the concentration of the protein in the enzyme solution (mg/mL).
Specific Activity (U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
One unit (U) of protease activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Z-Ala-ONp per minute under the specified conditions.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low activity | 1. Inactive enzyme. | 1. Use a fresh enzyme aliquot; verify activity with a known positive control substrate. |
| 2. Incorrect pH or buffer composition. | 2. Verify the pH of the assay buffer and ensure it is optimal for the target protease. | |
| 3. Presence of an inhibitor in the sample. | 3. Run a dilution series of the enzyme sample. If inhibition is present, activity will not be proportional to concentration. | |
| High background signal | 1. High rate of spontaneous substrate hydrolysis. | 1. Lower the pH of the assay buffer if possible. Ensure the substrate stock is fresh. [4] |
| (High Substrate Blank) | 2. Contaminated reagents. | 2. Use fresh, high-purity water and buffer components. |
| Reaction rate is not linear | 1. Enzyme concentration is too high, leading to rapid substrate depletion. | 1. Reduce the amount of enzyme used in the assay. |
| 2. Product inhibition. | 2. Measure only the initial phase of the reaction; dilute the enzyme. | |
| 3. Substrate concentration is too low (below Km). | 3. Increase the final substrate concentration to ensure substrate saturation (typically 5-10x Km). |
References
-
Thanoon, R. D., Mahmood, M. H., Makky, E. A., & Homady, M. H. (2021). Quantitative Methods for Alkaline Protease Determination and its Applications: A Comprehensive Review. International Journal of Clinical Case Reports and Reviews, 6(1). [Link]
-
Enzyme Development Corporation. (n.d.). Protease Assay (PC). Enzyme Development Corporation. [Link]
-
Ye, J., et al. (2023). Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. Proceedings of the National Academy of Sciences. [Link]
-
Kasperkiewicz, P., et al. (2021). Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis. International Journal of Molecular Sciences, 22(17), 9579. [Link]
-
Al-Shimary, M. J., et al. (2023). Decoding Substrate Specificity in a Promiscuous Biocatalyst by Enzyme Proximity Sequencing. bioRxiv. [Link]
-
Gur, E., & Sauer, R. T. (2009). Functional mechanics of the ATP-dependent Lon protease- lessons from endogenous protein and synthetic peptide substrates. Molecular BioSystems, 5(2), 123–133. [Link]
-
Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]
-
Tzeng, S.-R., et al. (2021). Molecular insights into substrate recognition and discrimination by the N-terminal domain of Lon AAA+ protease. eLife, 10, e65123. [Link]
-
Schauperl, M., Fuchs, J. E., Waldner, B. J., Huber, R. G., Kramer, C., & Liedl, K. R. (2015). Characterizing Protease Specificity: How Many Substrates Do We Need? PLOS ONE, 10(11), e0142658. [Link]
-
Rather, M. A., et al. (2023). Structure, Substrate Specificity and Role of Lon Protease in Bacterial Pathogenesis and Survival. International Journal of Molecular Sciences, 24(4), 3432. [Link]
-
Kamiya, N., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 269-274. [Link]
-
Wikipedia. (2024). Protease. Wikipedia. [Link]
-
Syed, R., & Leon, J. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 136-149. [Link]
-
Zhang, J., et al. (2012). Molecular Characterization of a Novel ortho-Nitrophenol Catabolic Gene Cluster in Alcaligenes sp. Strain NyZ215. Applied and Environmental Microbiology, 78(1), 124-131. [Link]
-
MP Biomedicals. (n.d.). Technical Information: Alkaline Phosphatase. MP Biomedicals. [Link]
-
Popowicz, G. M., et al. (2021). Structural Determinants of Substrate Specificity of SplF Protease from Staphylococcus aureus. International Journal of Molecular Sciences, 22(5), 2337. [Link]
-
Vinogradova, A., et al. (2014). Substrate recognition and cleavage-site preferences of Lon protease. The Journal of Biological Chemistry, 289(23), 16322–16335. [Link]
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Application Note: Preparation and Handling of Z-Ala-ONp Stock Solutions in DMSO and DMF
Introduction & Mechanistic Context
N-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp) is a synthetic, chromogenic active ester substrate extensively used to evaluate the catalytic activity, mechanism, and kinetic parameters of serine proteases (e.g., elastase, subtilisin) and esterases[1]. The enzymatic hydrolysis of Z-Ala-ONp follows a classic three-step mechanism: formation of the Michaelis-Menten complex, rapid acylation of the enzyme's catalytic serine with the concomitant release of p-nitrophenol (pNP), and subsequent water-mediated deacylation[1].
Because Z-Ala-ONp contains a highly hydrophobic benzyloxycarbonyl (Z or Cbz) protecting group, its solubility in aqueous buffers is negligible[2]. Consequently, researchers must prepare highly concentrated stock solutions in polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—prior to dilution into the final aqueous assay system[2].
Physicochemical Properties
Accurate stoichiometric calculations depend on the precise physicochemical properties of the substrate.
Table 1: Key quantitative properties of Z-Ala-ONp.
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester |
| Common Abbreviations | Z-Ala-ONp, Cbz-Ala-ONp |
| CAS Registry Number | 1168-87-2[3] |
| Molecular Weight | 344.32 g/mol [3] |
| Chemical Formula | C₁₇H₁₆N₂O₆ |
| Appearance | White to off-white crystalline powder |
| Primary Detection | Absorbance at 405–410 nm (measuring released p-nitrophenol) |
Solvent Selection: DMSO vs. DMF (Causality & Experience)
Selecting the correct solvent is critical for maintaining the structural integrity of the p-nitrophenyl ester bond, which is highly susceptible to spontaneous hydrolysis or aminolysis.
-
Dimethyl Sulfoxide (DMSO) : DMSO is the preferred solvent for long-term stability. Its high freezing point (18.5°C) means that when stored at -20°C, the stock solution solidifies. This phase change drastically reduces the kinetic rate of spontaneous degradation. Critical Caveat : DMSO is highly hygroscopic. Repeated opening of cold DMSO stocks introduces atmospheric moisture, leading to water-catalyzed hydrolysis of the ester bond, which manifests as a high background yellow color (free pNP) before the assay even begins.
-
N,N-Dimethylformamide (DMF) : DMF remains liquid at -20°C (freezing point -61°C). This eliminates the need to thaw the solvent, preventing freeze-thaw thermal stress on the substrate. Critical Caveat : DMF can slowly degrade over time to release dimethylamine. Dimethylamine is a potent nucleophile that will rapidly attack the Z-Ala-ONp ester bond via aminolysis, irreversibly destroying the substrate. If using DMF, it must be strictly anhydrous and amine-free.
Experimental Protocols
Preparation of a 50 mM Z-Ala-ONp Stock Solution
This protocol is designed to minimize moisture ingress and thermal degradation.
Step-by-Step Methodology:
-
Equilibration : Remove the sealed vial of lyophilized Z-Ala-ONp powder from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will catalyze ester hydrolysis once the solvent is added.
-
Weighing : Accurately weigh 17.22 mg of Z-Ala-ONp.
-
Dissolution : Transfer the powder to an amber glass vial (p-nitrophenyl esters are photosensitive). Add exactly 1.0 mL of anhydrous, sealed-under-argon DMSO (or amine-free anhydrous DMF).
-
Mixing : Vortex gently until complete dissolution is achieved. Do not sonicate. Sonication generates localized heat micro-cavities that can accelerate the cleavage of the labile ester bond.
-
Aliquotting : Divide the 50 mM stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.
-
Storage : Store immediately at -20°C or -80°C.
Workflow for the preparation and storage of Z-Ala-ONp stock solutions.
Self-Validating Enzymatic Assay Protocol (e.g., Elastase Activity)
To ensure the trustworthiness of the data, the assay must include a continuous background subtraction to account for any spontaneous hydrolysis of the substrate in the aqueous buffer.
Step-by-Step Methodology:
-
Buffer Preparation : Prepare 0.1 M Tris-HCl buffer, pH 8.0.
-
Working Solution : Immediately before the assay, dilute the 50 mM Z-Ala-ONp stock to 1 mM by adding 20 µL of the stock to 980 µL of assay buffer.
-
Self-Validation Check: Inspect the working solution. If it is visibly bright yellow, the stock has degraded and must be discarded. A faint, pale yellow is acceptable.
-
-
Plate Setup : Pipette 190 µL of the 1 mM working substrate solution into the wells of a clear-bottom 96-well microplate. Include "Blank" wells containing only the substrate and buffer.
-
Initiation : Add 10 µL of the target enzyme (e.g., Porcine Pancreatic Elastase) to the reaction wells. Add 10 µL of buffer to the Blank wells.
-
Measurement : Immediately read the absorbance at 405 nm in kinetic mode (ΔA₄₀₅/min) for 5–10 minutes at 25°C.
-
Data Processing : Subtract the rate of the Blank wells from the reaction wells to obtain the true enzymatic rate. Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹ cm⁻¹ at pH 8.0) to calculate specific activity.
Catalytic mechanism of Z-Ala-ONp hydrolysis by serine proteases.
References
-
Bhattacharyya, D. et al. "Site-Directed and Random Immobilization of Subtilisin on Functionalized Membranes: Activity Determination in Aqueous and Organic Media". University of Kentucky Chemistry. Available at: [Link]
Sources
Application Note: Continuous Spectrophotometric Assay of Esterase and Serine Protease Activity Using Z-Ala-ONp
Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Mechanistic principles, kinetic profiling, and standardized protocols for the continuous spectrophotometric evaluation of ester-hydrolase and serine protease activity.
Introduction & Mechanistic Principles
The continuous spectrophotometric assay utilizing Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester) is a highly sensitive and robust method for quantifying the catalytic activity of esterases and serine proteases (such as elastase and subtilisin) [1].
While serine proteases evolved to cleave amide bonds in peptides, they possess intrinsic esterase activity. Z-Ala-ONp exploits this by replacing the scissile amide bond with a highly reactive ester linkage. The benzyloxycarbonyl (Z) group protects the N-terminus, and the alanine residue provides specific recognition for enzymes with small, hydrophobic S1 binding pockets (e.g., Porcine Pancreatic Elastase) [4].
The Causality of the Catalytic Mechanism
The hydrolysis of Z-Ala-ONp by serine proteases follows a classic minimum three-step catalytic mechanism involving the catalytic triad (Ser-His-Asp):
-
Enzyme-Substrate Complex Formation ( Ks ): The substrate binds to the active site.
-
Acylation ( k2 ): The active-site serine nucleophilically attacks the carbonyl carbon of the ester. Because p-nitrophenolate is an excellent leaving group ( pKa≈7.15 ), this step is extremely fast, releasing the yellow p-nitrophenol (pNP) .
-
Deacylation ( k3 ): A water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing Z-Ala.
Expert Insight: For highly reactive p-nitrophenyl esters like Z-Ala-ONp, the acylation step ( k2 ) is often much faster than deacylation ( k3 ). Consequently, deacylation becomes the rate-limiting step ( kcat≈k3 ). This kinetic disparity can result in "burst kinetics," where a rapid pre-steady-state release of pNP (stoichiometric to the enzyme concentration) occurs before the reaction settles into a slower, steady-state linear phase [4]. Researchers must ensure they are measuring the linear steady-state velocity ( ΔA/min ) for standard specific activity calculations, rather than the initial burst.
Fig 1. Catalytic mechanism of Z-Ala-ONp hydrolysis by esterases/serine proteases.
Quantitative Data & Kinetic Parameters
The molar extinction coefficient ( ε ) of p-nitrophenol is highly pH-dependent. At pH 8.0, the majority of the product exists as the deprotonated p-nitrophenolate ion, which absorbs strongly at 400–405 nm. Standardized assays typically utilize an extinction coefficient of 16,400 M−1cm−1 at 400 nm or 18,000 M−1cm−1 at 405 nm under alkaline conditions [2], [3].
Table 1: Representative Kinetic Parameters for Z-Ala-ONp and Related p-NP Esters
| Enzyme Source | Substrate | Optimal pH | Km (mM) | kcat ( s−1 ) | Reference |
| Porcine Pancreatic Elastase (PPE) | Z-Ala-ONp | 6.85 – 8.0 | 0.25 | ~15.0 | [4] |
| Subtilisin Carlsberg | Z-Ala-ONp | 8.0 | 0.12 | ~45.0 | [1] |
| Metagenomic Esterase (Est2L) | p-NP Butyrate | 8.0 | 0.67 | 0.072 (U/mg) | [2] |
| Metagenomic Esterase (Est4L) | p-NP Butyrate | 8.0 | 0.10 | 0.036 (U/mg) | [2] |
Materials and Reagents
Buffer System
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Causality: Tris buffer maintains a stable alkaline environment necessary for the optimal activity of most serine proteases and ensures the released p-nitrophenol remains in its highly absorptive phenolate state [2].
-
Substrate Preparation
-
Z-Ala-ONp Stock Solution (50 mM): Dissolve Z-Ala-ONp in anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).
-
Causality: p-Nitrophenyl esters are highly susceptible to spontaneous hydrolysis in aqueous environments. Preparing the stock in a strictly anhydrous organic solvent prevents premature degradation. The final solvent concentration in the assay must be kept ≤2% to avoid enzyme denaturation and shifts in the dielectric constant [1].
-
Enzyme Preparation
-
Dilute the target enzyme (e.g., elastase) in Assay Buffer immediately prior to use. Keep on ice to prevent autolysis.
Experimental Protocol: Continuous Spectrophotometric Assay
This protocol is designed as a self-validating system. The inclusion of a continuous blank accounts for the baseline spontaneous hydrolysis of the ester, ensuring absolute trustworthiness of the calculated enzymatic rate.
Step-by-Step Methodology
-
Spectrophotometer Initialization: Set a UV-Vis spectrophotometer (equipped with a Peltier temperature controller) to 400 nm or 405 nm . Equilibrate the cuvette holder to the desired physiological temperature (typically 25∘C or 37∘C ).
-
Reaction Mixture Assembly (Cuvette): To a 1 mL quartz or disposable semi-micro cuvette, add:
-
of Assay Buffer (50 mM Tris-HCl, pH 8.0)
-
of 50 mM Z-Ala-ONp Stock (Final concentration: 0.5 mM)
-
-
Pre-Incubation & Blank Measurement: Mix thoroughly by inversion. Place the cuvette in the spectrophotometer and monitor the absorbance for 2–3 minutes.
-
Critical Step: Record the slope of this line. This is the Spontaneous Hydrolysis Rate ( ΔAblank/min ) .
-
-
Reaction Initiation: Add of the Enzyme Solution to the cuvette. Mix rapidly using a disposable stirrer or by pipetting up and down twice.
-
Continuous Monitoring: Immediately resume recording the absorbance at 405 nm for 5 to 10 minutes.
-
Data Extraction: Identify the linear steady-state portion of the progress curve (ignoring any initial pre-steady-state burst within the first 10–15 seconds). Calculate the Total Reaction Rate ( ΔAtest/min ) .
Fig 2. Step-by-step experimental workflow for the continuous Z-Ala-ONp assay.
Data Analysis & Activity Calculation
To determine the volumetric activity of the enzyme, apply the Beer-Lambert law, correcting for the background spontaneous hydrolysis.
Equation: Activity (U/mL)=ε×d×Venzyme(ΔAtest/min−ΔAblank/min)×Vtotal
Where:
-
ΔAtest/min = Rate of absorbance change with enzyme.
-
ΔAblank/min = Rate of spontaneous substrate hydrolysis.
-
Vtotal = Total reaction volume (e.g., 1.0 mL ).
-
ε = Molar extinction coefficient of p-nitrophenol at pH 8.0 (Use 16.4 mM−1cm−1 for 400 nm [2], or 18.0 mM−1cm−1 for 405 nm [1]). Note: Using mM instead of M yields units in µmol.
-
d = Light path length of the cuvette (typically 1 cm ).
-
Venzyme = Volume of enzyme added (e.g., 0.01 mL ).
One Unit (U) is defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Troubleshooting & Optimization Insights
-
High Background Absorbance: If the initial absorbance of the blank is >0.5 OD before the enzyme is even added, the Z-Ala-ONp stock has likely undergone severe spontaneous hydrolysis during storage. Solution: Always prepare fresh substrate stocks in high-quality, anhydrous solvents, and store them at −20∘C in a desiccator.
-
Non-Linear Progress Curves: A curve that rapidly plateaus indicates substrate depletion or product inhibition. Solution: Decrease the enzyme concentration or increase the initial substrate concentration. If a rapid burst is observed followed by a slow linear phase, ensure you are calculating the slope from the linear steady-state phase, as the burst represents the rapid single-turnover acylation event [4].
-
pH Constraints: If the target enzyme requires an acidic pH (e.g., pH < 6.5), p-nitrophenol will remain protonated and colorless, rendering 405 nm detection insensitive. Solution: Switch to an isosbestic wavelength (e.g., 348 nm, ε≈5,400 M−1cm−1 ) where the absorbance is independent of the ionization state, though this sacrifices sensitivity.
References
-
Characterization of a Novel Family IV Esterase Containing a Predicted CzcO Domain and a Family V Esterase with Broad Substrate Specificity from an Oil-Polluted Mud Flat Metagenomic Library MDPI - International Journal of Molecular Sciences URL:[Link]
-
Molecular Characterization of Novel Family IV and VIII Esterases from a Compost Metagenomic Library National Institutes of Health (NIH) / PMC URL:[Link]
Application Note: Spectrophotometric Quantification of p-Nitrophenol Release from Z-Ala-ONp at 410 nm
Executive Summary
Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester) is a highly sensitive chromogenic substrate widely used in drug development and enzymology to evaluate the catalytic activity of serine proteases, particularly elastases and esterases. This application note provides a comprehensive, self-validating methodology for accurately measuring enzymatic hydrolysis by monitoring the release of the p-nitrophenolate anion at 410 nm.
Mechanistic Principles & Causality
To design a robust assay, one must understand the causality behind the biochemical and photometric choices:
The Enzymatic Mechanism: The cleavage of the ester bond in Z-Ala-ONp by a serine protease (such as porcine pancreatic elastase, PPE) follows a classic three-step catalytic mechanism[1]. This involves:
-
Formation of the Michaelis-Menten enzyme-substrate complex.
-
Acylation of the active-site serine, which triggers the immediate release of the p-nitrophenol (pNP) leaving group[1].
-
Deacylation, which releases the Z-Ala product and regenerates the free enzyme[1].
The Photometric Rationale (Why 410 nm?): The leaving group, p-nitrophenol, is a pH-sensitive chromophore. The hydroxyl group of pNP has an observed pKa of approximately 7.0[2]. In an alkaline buffer environment (e.g., pH 8.0), the equilibrium shifts heavily toward the deprotonated state, yielding the yellow p-nitrophenolate anion. This anion exhibits a strong absorption maximum between 400 nm and 410 nm. Measuring the absorbance specifically at 410 nm isolates the product signal from the intact Z-Ala-ONp substrate, which absorbs predominantly in the UV range. Under standard assay conditions (50 mM Tris-HCl, pH 8.0), the molar extinction coefficient ( ϵ ) for p-nitrophenol at 410 nm is experimentally determined to be approximately 15,548 M⁻¹cm⁻¹[3].
Enzymatic cleavage of Z-Ala-ONp yielding Z-Ala and the chromogenic p-nitrophenolate anion.
Materials and Reagents
-
Substrate: Z-Ala-ONp (CAS 1168-87-2)[4].
-
Enzyme: Target serine protease (e.g., Porcine Pancreatic Elastase).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. (Note: Tris is preferred over phosphate buffers to maintain a stable alkaline pH and avoid competitive inhibition observed with certain esterases).
-
Standard: p-Nitrophenol (pNP) analytical standard (>99% purity).
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or ethanol for substrate stock preparation[3].
-
Equipment: 96-well Flat Bottom Microplates, Microplate Reader capable of kinetic reads at 410 nm with temperature control (37 °C)[3].
Experimental Protocols
A self-validating system requires both a standard curve to account for microplate path-length variations and specific controls to subtract non-enzymatic hydrolysis.
Protocol A: p-Nitrophenol Standard Curve Generation
Because the path length in a 96-well plate varies by volume (e.g., ~0.58 cm for 200 µL)[3], an in-plate standard curve is mandatory for accurate absolute quantification.
-
Prepare a 1.0 mM stock solution of pNP in 50 mM Tris-HCl, pH 8.0.
-
Perform serial dilutions to generate standards ranging from 0 to 200 µM in the same buffer.
-
Transfer 200 µL of each standard in triplicate into the 96-well plate.
-
Read the absorbance at 410 nm.
-
Plot Absorbance vs. Concentration. The slope of the linear regression represents the experimental extinction coefficient specific to your plate and volume.
Protocol B: Z-Ala-ONp Kinetic Assay
-
Reagent Preparation: Prepare a 10 mM stock of Z-Ala-ONp in anhydrous DMSO. Dilute to a 2 mM working solution in 50 mM Tris-HCl, pH 8.0 immediately before use. p-Nitrophenyl esters are prone to spontaneous hydrolysis in aqueous alkaline buffers; minimizing aqueous exposure time is critical.
-
Enzyme Preparation: Dilute the target enzyme to the desired working concentration (e.g., 1–30 µg/mL) in the assay buffer[3].
-
Reaction Setup: Add 180 µL of the enzyme solution to the designated test wells. For substrate blanks, add 180 µL of buffer containing no protein[3].
-
Initiation: Rapidly add 20 µL of the 2 mM Z-Ala-ONp working solution to all wells using a multichannel pipette (Final substrate concentration = 200 µM)[3].
-
Kinetic Measurement: Immediately place the plate into the microplate reader. Record absorbance at 410 nm every 1 to 5 minutes for at least 30 to 120 minutes at 37 °C[3].
Step-by-step experimental workflow for the Z-Ala-ONp kinetic assay.
Data Presentation & Analysis
To ensure data integrity, all runs must be evaluated against standard curve linearity and control validity.
Table 1: Representative p-Nitrophenol Standard Curve Data (Assuming a 200 µL well volume, ~0.58 cm path length, and ϵ ≈ 15,548 M⁻¹cm⁻¹)
| pNP Concentration (µM) | Expected Absorbance (410 nm) | Purpose in Analysis |
| 0 (Buffer Blank) | 0.000 | Baseline zeroing |
| 50 | ~0.450 | Confirms low-end linearity |
| 100 | ~0.900 | Mid-point verification |
| 150 | ~1.350 | High-end verification |
| 200 | ~1.800 | Upper limit of linear dynamic range |
Table 2: Experimental Controls & Validation Matrix
| Control Type | Well Composition | Purpose / Causality |
| Substrate Blank | Buffer + Substrate | Quantifies non-enzymatic spontaneous hydrolysis of Z-Ala-ONp[3]. Must be subtracted from test wells. |
| Enzyme Blank | Buffer + Enzyme | Accounts for the intrinsic background absorbance of the protein preparation. |
| Test Reaction | Buffer + Enzyme + Substrate | Yields the gross rate of pNP release. |
Calculation of Initial Velocity ( V0 ):
-
Extract the slope ( ΔA410/min ) from the linear portion of the kinetic curve for both the Test Reaction and the Substrate Blank.
-
Calculate the net rate: Net ΔA410/min=(Test Slope)−(Blank Slope) .
-
Convert to concentration utilizing the slope of the standard curve:
V0(μM/min)=Standard Curve Slope (A410/μM)Net ΔA410/min .
References
- 2.4. General assay for p-nitrophenyl ester hydrolysis - Bio-protocol | bio-protocol.org |
- CAS 1168-87-2 - Sigma-Aldrich | sigmaaldrich.com |
- pH-Sensitivity of the extinction coefficients at 410 nm of...
- Comprehensive Comparative Analysis: ICI 186,756 vs. Porcine Pancreatic Elastase - Smolecule | smolecule.com |
Sources
Technical Support Center: Troubleshooting Low Absorbance in Elastase Assays
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide in-depth, field-proven insights into one of the most common issues encountered with chromogenic elastase assays: low or absent absorbance readings. We will move beyond simple checklists to explain the causality behind each experimental step, empowering you to diagnose and solve problems effectively.
The core of this assay relies on a simple principle: the elastase enzyme cleaves a synthetic peptide substrate, such as N-Succinyl-L-Alanyl-L-Alanyl-L-Alanyl-p-nitroanilide (Suc-(Ala)₃-pNA) or similar structures like Z-Ala-ONp. This cleavage releases a yellow chromophore, p-nitroaniline (pNA) or o-nitrophenol (ONp), which can be quantified by measuring the increase in absorbance at 405-410 nm.[1][2] The rate of this color change is directly proportional to the activity of the elastase in your sample. When this signal is unexpectedly low, a systematic approach is needed to identify the root cause.
Troubleshooting Guide: Diagnosing Low Absorbance
This section addresses specific problems in a question-and-answer format, providing a logical path from issue to resolution.
Q1: Why is there no signal, or a very weak signal, from my positive control (purified elastase)?
Observing a failure in the positive control is the most critical first step, as it indicates a fundamental problem with the assay components or setup, rather than an issue with the experimental samples.
Potential Cause 1: Inactive Enzyme The enzyme may have lost its catalytic activity due to improper handling or storage. Human Neutrophil Elastase (HNE) is a serine protease prone to autolysis, or self-digestion, especially when stored in buffers at a neutral or alkaline pH.[3]
-
Recommended Solution:
-
Always reconstitute lyophilized elastase in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5) to minimize autolysis and enhance stability.[3]
-
After reconstitution, immediately create single-use aliquots and store them at -20°C or -80°C for long-term preservation.[3]
-
Avoid repeated freeze-thaw cycles. For the experiment, thaw a fresh aliquot on ice immediately before use.[4]
-
Dilute the enzyme to its final working concentration in a cold assay buffer just before adding it to the plate.[5]
-
-
Scientific Rationale: Storing the enzyme at an acidic pH keeps it in a less active conformation, preventing the molecules from cleaving each other. Aliquoting minimizes the number of times the stock solution is warmed and cooled, which can denature the protein.
Potential Cause 2: Substrate Degradation or Precipitation Chromogenic substrates like Suc-(Ala)₃-pNA have limited solubility in aqueous solutions and can precipitate or degrade if not prepared correctly.
-
Recommended Solution:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the substrate in 100% Dimethyl Sulfoxide (DMSO).[1][6] Ensure the powder is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C, protected from light.[6]
-
On the day of the assay, dilute the substrate stock into the assay buffer to create a working solution. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the assay well is low (typically ≤1-2%) to avoid affecting enzyme structure and activity.[4]
-
-
Scientific Rationale: DMSO is a water-miscible organic solvent that can effectively dissolve hydrophobic peptide substrates.[6] However, high concentrations of organic solvents can denature enzymes. Keeping the final concentration low ensures the substrate remains in solution without compromising the enzyme's integrity.
Potential Cause 3: Suboptimal Assay Buffer Conditions The enzyme's activity is highly dependent on the pH, ionic strength, and composition of the reaction buffer.
-
Recommended Solution:
-
Verify the pH of your assay buffer. The optimal pH for HNE activity is typically between 7.4 and 8.3.[7][8]
-
Check the salt concentration. A common buffer is 100 mM Tris-HCl with 500 mM NaCl, pH 7.5-8.0.[3]
-
Consider adding a non-ionic detergent, such as 0.05% Igepal CA-630 or Tween-20, to the buffer. This can prevent the enzyme from adsorbing to the plastic walls of the microplate wells, which is a common issue with dilute protein solutions.[9][10]
-
-
Scientific Rationale: Like most enzymes, elastase has a specific pH range where its active site conformation is optimal for catalysis. Ionic strength can also influence protein folding and stability. Detergents act as blocking agents for non-specific binding sites on plastic surfaces, ensuring the enzyme remains available in the solution to react with the substrate.
Potential Cause 4: Incorrect Spectrophotometer Settings The signal is entirely dependent on measuring the correct wavelength at the appropriate temperature.
-
Recommended Solution:
-
Ensure the plate reader is set to measure absorbance at 405 nm or 410 nm, the absorbance maximum for the p-nitroaniline product.[1][3]
-
Confirm the assay temperature. Assays are typically run at a constant 25°C or 37°C.[2][11] Ensure the plate reader's incubation chamber is pre-heated to the correct temperature.
-
Check that the path length correction setting is appropriate for the plate and volume being used, if applicable.
-
-
Scientific Rationale: The Beer-Lambert law, which relates absorbance to concentration, is wavelength-dependent. Using the wrong wavelength will result in a significantly lower signal. Enzyme kinetics are also highly sensitive to temperature; a lower-than-intended temperature will slow the reaction rate.
Q2: Why are my absorbance readings erratic and not reproducible between replicates?
Poor reproducibility invalidates results and often points to technical inconsistencies in the assay setup.
Potential Cause 1: Pipetting and Mixing Inaccuracy Inconsistent volumes of enzyme, substrate, or sample will lead directly to variable reaction rates.
-
Recommended Solution:
-
Ensure all pipettes are calibrated. Use pipettes that are sized appropriately for the volumes being dispensed to maximize accuracy.
-
Always use new pipette tips for each reagent and sample to prevent cross-contamination.[12]
-
After adding the final reagent to initiate the reaction (usually the substrate), mix the contents of the wells thoroughly but gently. This can be done by pipetting up and down or by using an orbital plate shaker for 30 seconds. Avoid introducing bubbles.[13]
-
-
Scientific Rationale: The reaction rate is a function of enzyme and substrate concentration. Small errors in these volumes, especially for the enzyme, will be magnified in the final absorbance readings. Proper mixing ensures the reaction starts uniformly across the entire well volume.
Potential Cause 2: Temperature Gradients Across the Plate If the plate is not uniformly at the desired temperature, wells on the cooler edges will have slower reaction rates than wells in the warmer center. This is known as an "edge effect."[14]
-
Recommended Solution:
-
Scientific Rationale: Enzyme-catalyzed reaction rates can change significantly with minor fluctuations in temperature. Ensuring thermal equilibrium across the entire plate is crucial for obtaining consistent data from all wells.
Q3: Why is the absorbance in my negative control (no enzyme) high or increasing over time?
A high background signal can mask a weak positive signal and reduce the dynamic range of the assay.
Potential Cause 1: Spontaneous Substrate Hydrolysis Some chromogenic substrates can slowly hydrolyze non-enzymatically in aqueous buffer, leading to a gradual increase in background absorbance.
-
Recommended Solution:
-
Always include a "substrate blank" control on your plate that contains the assay buffer and substrate but no enzyme.
-
Subtract the rate of absorbance change (slope) of this blank from the rates of all other wells.[1] This corrects for any background hydrolysis.
-
-
Scientific Rationale: This correction ensures that the signal you are measuring is due solely to enzymatic activity. The rate of spontaneous hydrolysis is generally low but can become significant over long incubation times or with certain buffer conditions.
Potential Cause 2: Reagent Contamination Contamination of the buffer or substrate with an external protease can lead to false-positive signals.
-
Recommended Solution:
-
Use sterile, disposable labware whenever possible.
-
Prepare fresh buffers using high-purity water.
-
If contamination is suspected, use a fresh set of sealed reagents.
-
-
Scientific Rationale: Proteases are ubiquitous. Microbial contamination or cross-contamination from other experiments can introduce enzymes that may cleave the substrate, leading to a high background.
Frequently Asked Questions (FAQs)
Q1: How do I calculate enzyme activity from my absorbance readings? You can calculate the rate of substrate hydrolysis using the Beer-Lambert law: Activity (mol/min) = (ΔA/min) * V / (ε * l)
Where:
-
ΔA/min is the rate of change in absorbance at 410 nm, calculated from the linear portion of your kinetic curve (and corrected for the blank).
-
V is the total reaction volume in the well (in Liters).
-
ε is the molar extinction coefficient for p-nitroaniline, which is 8,800 M⁻¹cm⁻¹.[3]
-
l is the path length of the light through the well (in cm). This is often provided by the plate manufacturer or can be calculated. For many 96-well plates with a 200 µL volume, the path length is approximately 0.5 cm.[1]
Q2: My biological sample shows low activity. How can I be sure this is real and not an assay artifact? This is a critical question when working with complex samples like cell lysates or plasma. The low activity could be real, or it could be caused by inhibitors present in the sample.
-
Solution: Perform a Spike-and-Recovery Control.
-
Prepare two identical aliquots of your biological sample.
-
To one aliquot (the "spiked" sample), add a known, small amount of purified elastase (the "spike"). The amount should be sufficient to produce a clear signal.
-
To the other aliquot, add an equal volume of buffer.
-
Assay both samples.
-
Interpretation: If the activity in the spiked sample is approximately equal to the sum of the unspiked sample's activity and the activity of the spike alone, then there is likely no significant inhibition. If the activity in the spiked sample is much lower, it indicates the presence of an inhibitor in your sample matrix.
-
Q3: Can other proteases in my sample interfere with the assay? Yes. While substrates like Suc-(Ala)₃-pNA are relatively specific to elastase, other chymotrypsin-like serine proteases might show some activity.[15]
-
Solution: Use a Specific Inhibitor Control. To confirm that the activity you are measuring is from neutrophil elastase, run a parallel reaction that includes a known, specific HNE inhibitor (e.g., Sivelestat or N-methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone).[4][11] A significant reduction in signal in the presence of the inhibitor confirms that the activity is predominantly from elastase.
Key Protocols & Data
Protocol 1: Reagent Preparation
-
Assay Buffer (100 mM Tris, 500 mM NaCl, pH 8.0):
-
Dissolve 12.1 g of Trizma® base in 800 mL of ultrapure water.
-
Add 29.2 g of NaCl.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water. Filter and store at 4°C.
-
-
Substrate Stock Solution (10 mM Suc-(Ala)₃-pNA in DMSO):
-
The molecular weight of Suc-(Ala)₃-pNA is approximately 467.5 g/mol .
-
Weigh out 4.68 mg of the substrate powder.
-
Dissolve in 1 mL of 100% DMSO. Mix until completely clear.
-
Aliquot and store at -20°C, protected from light.[6]
-
-
Elastase Stock & Working Solution:
-
Reconstitute lyophilized Human Neutrophil Elastase in an acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to a stock concentration of ~1 mg/mL.[3]
-
Aliquot and store at -80°C.
-
Immediately before the assay, thaw one aliquot on ice and dilute it in cold Assay Buffer to a working concentration that will yield a final concentration in the well of approximately 1-10 nM (or 0.02-0.05 units).[1][5] The optimal concentration should be determined empirically.
-
Protocol 2: Standard Kinetic Assay (96-Well Plate)
This protocol is for a final reaction volume of 200 µL.
-
Prepare the Plate: Pre-warm the microplate and all reagents to the desired assay temperature (e.g., 25°C or 37°C).
-
Add Reagents:
-
Assay Buffer: Add buffer to all wells to bring the final volume to 200 µL after all other additions.
-
Samples/Controls: Add your samples, positive control (diluted elastase), and negative controls to the appropriate wells. For inhibitor studies, add the inhibitor at this step.
-
-
Initiate the Reaction:
-
Prepare a sufficient volume of substrate working solution by diluting the 10 mM stock in Assay Buffer. For a final concentration of 100 µM, you would need a 1 mM working solution (add 20 µL per well).
-
Add 20 µL of the substrate working solution to all wells to start the reaction. Mix immediately.
-
-
Measure Absorbance:
-
Place the plate in a spectrophotometer pre-heated to the assay temperature.
-
Immediately begin kinetic measurement, recording the absorbance at 410 nm every 60 seconds for 15-30 minutes.
-
-
Analyze Data:
-
For each well, determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "substrate blank" from all other wells.
-
Calculate enzyme activity using the Beer-Lambert law as described in the FAQ.
-
Data Tables
Table 1: Recommended Assay Parameters
| Parameter | Recommended Value | Source(s) |
| Enzyme | Human Neutrophil Elastase | [3] |
| Substrate | Suc-(Ala)₃-pNA or similar | [2][15] |
| Assay Buffer | 100 mM Tris, 500 mM NaCl, pH 8.0 | [3][5] |
| Substrate Stock | 10-50 mM in 100% DMSO | [3][6] |
| Final Substrate Conc. | 100 µM - 1 mM | [1] |
| Final Enzyme Conc. | 1-10 nM (empirically determined) | [1] |
| Wavelength | 405-410 nm | [1][3] |
| Temperature | 25°C or 37°C | [2][11] |
| pNA Extinction Coeff. (ε) | 8,800 M⁻¹cm⁻¹ | [3] |
Visual Guides & Workflows
Diagrams
Caption: Standard workflow for a chromogenic elastase assay.
Caption: Decision tree for troubleshooting low elastase assay signals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Elastase, Human Neutrophil Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans 9004-06-2 [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Resolving Z-Ala-ONp Precipitation in Aqueous Assay Mixtures
Welcome to the technical support center for troubleshooting issues related to the use of N-α-Cbz-L-alanine p-nitrophenyl ester (Z-Ala-ONp) in your research. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this substrate in aqueous assay mixtures. Here, we provide in-depth, experience-driven advice to help you diagnose and resolve precipitation issues, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a cloudy or precipitated solution after adding Z-Ala-ONp to my aqueous assay buffer. What is the primary cause of this?
A1: The precipitation of Z-Ala-ONp in aqueous solutions is most commonly due to its limited solubility. Z-Ala-ONp, like many N-protected amino acid p-nitrophenyl esters, is a hydrophobic molecule. The benzyloxycarbonyl (Z) group and the p-nitrophenyl (ONp) ester group both contribute to its nonpolar character, making it sparingly soluble in water and aqueous buffers.[1][2] When the concentration of Z-Ala-ONp exceeds its solubility limit in your specific assay buffer, it will precipitate out of the solution, leading to turbidity or visible particulate matter.
Q2: How does the composition of my assay buffer affect the solubility of Z-Ala-ONp?
A2: The composition of your assay buffer plays a critical role in the solubility of Z-Ala-ONp. Several factors can influence this:
-
pH: The pH of the buffer can affect the stability and hydrolysis rate of the p-nitrophenyl ester, which can indirectly influence its apparent solubility.[3] While Z-Ala-ONp itself does not have an ionizable group that is significantly affected by typical assay pH ranges (pH 6-8), the hydrolysis of the ester bond is pH-dependent and can lead to the formation of Z-alanine and p-nitrophenol.
-
Ionic Strength: High salt concentrations can either increase ("salting-in") or decrease ("salting-out") the solubility of nonpolar molecules. The specific effect depends on the nature of the salt and the substrate. It is generally advisable to start with a moderate ionic strength and adjust as needed.
-
Buffer Species: The type of buffering agent (e.g., phosphate, Tris, HEPES) can also have a minor impact on the solubility of hydrophobic compounds through different non-covalent interactions.
Q3: Can the quality or age of the Z-Ala-ONp reagent contribute to precipitation issues?
A3: Absolutely. The purity and integrity of your Z-Ala-ONp solid reagent are crucial.
-
Impurities: Impurities from the synthesis or degradation of Z-Ala-ONp can be less soluble and act as nucleation sites for precipitation.
-
Hydrolysis: Over time, especially if not stored under anhydrous conditions, Z-Ala-ONp can hydrolyze to Z-alanine. Z-alanine has limited solubility in neutral aqueous solutions and could co-precipitate.
-
Storage: Improper storage, such as exposure to moisture or high temperatures, can accelerate the degradation of the compound. Always store Z-Ala-ONp in a desiccated environment at the recommended temperature.
Troubleshooting Guides
Guide 1: Initial Diagnosis of Z-Ala-ONp Precipitation
If you are encountering precipitation, follow this workflow to identify the likely cause.
Caption: Initial diagnostic workflow for Z-Ala-ONp precipitation.
Guide 2: Preparing a Stable Z-Ala-ONp Stock Solution
A stable, clear stock solution is the first critical step. Due to its hydrophobicity, Z-Ala-ONp should be dissolved in a water-miscible organic solvent before being introduced to the aqueous assay buffer.[1][2]
Recommended Solvents for Z-Ala-ONp Stock Solution:
| Solvent | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds. Use at the lowest effective concentration.[4][5] |
| N,N-Dimethylformamide (DMF) | Another strong aprotic solvent, similar to DMSO. |
| Acetonitrile (ACN) | A common solvent in HPLC, can be a good choice. |
| Ethanol/Methanol | May be suitable, but might require gentle warming to fully dissolve the substrate. |
Protocol for Preparing Z-Ala-ONp Stock Solution:
-
Solvent Selection: Choose a high-purity, anhydrous grade of one of the recommended organic solvents.
-
Weighing: Accurately weigh the desired amount of Z-Ala-ONp in a clean, dry vial.
-
Dissolution: Add the organic solvent to the vial to achieve the desired stock concentration (e.g., 10-100 mM).
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved and the solution is clear. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation and moisture absorption.
Guide 3: Optimizing the Final Assay Concentration and Introduction of Z-Ala-ONp
The key to preventing precipitation in the final assay mixture is to ensure that the final concentration of the organic co-solvent is sufficient to maintain the solubility of Z-Ala-ONp, while not being so high as to inhibit enzyme activity.[6][7]
Experimental Protocol to Determine Optimal Co-solvent Concentration:
-
Prepare a series of buffer dilutions: In separate tubes, prepare your assay buffer containing varying final concentrations of the organic solvent used for your Z-Ala-ONp stock (e.g., 1%, 2%, 5%, 10% v/v).
-
Spike with Z-Ala-ONp: To each tube, add a small volume of your concentrated Z-Ala-ONp stock solution to reach the desired final assay concentration.
-
Observe for precipitation: Mix gently and observe each tube for any signs of precipitation or turbidity immediately and after a set incubation period (e.g., 30 minutes) at the assay temperature.
-
Select the lowest effective concentration: The optimal co-solvent concentration is the lowest concentration that keeps the Z-Ala-ONp fully dissolved for the duration of your assay.
Tips for Adding Z-Ala-ONp to the Assay Mixture:
-
Pipette directly into the buffer: Pipette the required volume of the Z-Ala-ONp stock solution directly into the assay buffer.
-
Ensure rapid mixing: Vortex or mix the solution immediately after adding the stock to facilitate rapid dispersion and prevent localized high concentrations that could lead to precipitation.
Guide 4: Addressing Time-Dependent Precipitation
If precipitation occurs over the course of your assay, it could be due to a few factors:
-
Slow Precipitation: The initial concentration may be in a metastable supersaturated state, with precipitation occurring slowly over time. In this case, slightly increasing the organic co-solvent concentration as described in Guide 3 should resolve the issue.
-
Compound Instability: At certain pH values and temperatures, Z-Ala-ONp can undergo hydrolysis, leading to the formation of Z-alanine, which has poor solubility in aqueous solutions.[8][9][10]
Workflow for Investigating Time-Dependent Precipitation:
Caption: Troubleshooting time-dependent Z-Ala-ONp precipitation.
Guide 5: Evaluating Other Assay Components
In some cases, other components in your assay mixture might be contributing to the precipitation of Z-Ala-ONp.
-
High Concentrations of Divalent Cations: High concentrations of certain divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes form insoluble salts with carboxylate-containing molecules, although this is less likely to be the primary issue with the esterified Z-Ala-ONp.
-
Protein-Substrate Interactions: At very high protein concentrations, non-specific binding or aggregation could potentially trap the substrate, giving the appearance of precipitation.
Troubleshooting Steps:
-
Component Omission Test: Systematically prepare your assay mixture by omitting one component at a time (if feasible without compromising the buffer integrity) and then adding the Z-Ala-ONp to see if precipitation still occurs.
-
Vary Component Concentrations: If a particular component is suspected, try varying its concentration to see if there is a correlation with the amount of precipitation.
References
-
Roth Lab, University of California, Davis. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]
-
Arable. Precipitation Measurement Guide. Retrieved from [Link]
- Vera, C., Guerrero, C., Aburto, C., & Pastene, E. (2020).
- Bister, J. O., et al. (2012). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
-
National Atmospheric Deposition Program. USCRN Program OAP 2.1 Description of Minor Change. Retrieved from [Link]
- Li, Y., et al. (2022). Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. Metals, 12(8), 1339.
- Bister, J. O., et al. (2012). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
-
University of Wisconsin-Madison. (2003, April 1). β-Galactosidase. Retrieved from [Link]
-
Supplementary information Immobilisation of β-galactosidase within lipid sponge phase: structure, stability and kinetics. Royal Society of Chemistry. Retrieved from [Link]
- Wang, Y., et al. (2021). Effect of Enzymatic Hydrolysis on the Zinc Binding Capacity and in vitro Gastrointestinal Stability of Peptides Derived From Pumpkin (Cucurbita pepo L.) Seeds. Frontiers in Nutrition, 8, 649435.
-
World Meteorological Organization. Standardized Precipitation Index User Guide. Retrieved from [Link]
- U.S. National Library of Medicine. (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 76(3), 187–197.
-
Online Microbiology Notes. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods, 8(3), 564-571.
-
ResearchGate. Comparison of UV-spectra of ONPG, ONP, and galactoside (100 mM) and b-galactosidase (1 mM). Retrieved from [Link]
- Royal Society of Chemistry. (2021). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology, 7(10), 1836-1844.
-
University of California, Berkeley. Beta-galactosidase Kinetics. Retrieved from [Link]
- Koudelakova, T., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied Microbiology and Biotechnology, 97(12), 5469–5479.
-
Agilent. Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]
-
National Atmospheric Deposition Program. ADS/NTN Atmospheric Precipitation Sampler OPERATIONS MANUAL. Retrieved from [Link]
-
ResearchGate. Olanzapine degradation kinetics in aqueous solution. Retrieved from [Link]
-
University of Massachusetts Amherst. Beta-galactosidase enzyme assay. Retrieved from [Link]
-
National Center for Biotechnology Information. N-carbobenzyloxyalanine. Retrieved from [Link]
-
Semantic Scholar. The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Retrieved from [Link]
- U.S. National Library of Medicine. (2021). Calibration Uncertainty of Non-Catching Precipitation Gauges. Sensors (Basel, Switzerland), 21(19), 6485.
-
ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]
Sources
- 1. CAS 1142-20-7: Benzyloxycarbonyl-L-alanine | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving shelf life and storage conditions of Z-Ala-ONp stock solutions
Technical Support Center: Z-Ala-ONp Stock Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the shelf life and storage conditions of N-α-Cbz-L-alanine p-nitrophenyl ester (Z-Ala-ONp) stock solutions. By understanding the principles of its stability and implementing best practices, you can ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Z-Ala-ONp stock solution degradation?
A1: The primary cause of degradation is the spontaneous hydrolysis of the p-nitrophenyl ester bond. This reaction is accelerated by moisture, alkaline pH, and elevated temperatures.[1] Hydrolysis releases p-nitrophenol, a chromogenic compound that can lead to high background signals in enzymatic assays, compromising the accuracy of your results.[1]
Q2: My Z-Ala-ONp stock solution has turned yellow. Can I still use it?
A2: It is strongly advised not to use a stock solution that has developed a yellow tint.[1] The yellow color is a direct indicator of p-nitrophenol release due to hydrolysis.[1] Using such a solution will result in artificially high background absorbance, leading to inaccurate measurements of enzyme kinetics. For optimal results, always prepare fresh solutions.[1]
Q3: What is the best solvent for preparing Z-Ala-ONp stock solutions?
A3: Z-Ala-ONp is sparingly soluble in water but shows good solubility in several organic solvents. Anhydrous (dry) organic solvents are highly recommended to minimize water-catalyzed hydrolysis. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethyl acetate[2]
The choice of solvent may depend on the specific requirements of your assay, including enzyme compatibility and final desired concentration.
Q4: What are the optimal long-term storage conditions for Z-Ala-ONp solid and stock solutions?
A4: For long-term stability, solid Z-Ala-ONp should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1] Stock solutions should also be stored at -20°C, and for high-value preparations, -80°C can further prolong activity.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[5]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter with your Z-Ala-ONp stock solutions.
Issue 1: High Background Signal in Blank/Negative Control Wells
-
Possible Cause: Spontaneous hydrolysis of Z-Ala-ONp in the stock solution or assay buffer.[1] The p-nitrophenyl ester is susceptible to hydrolysis, especially at neutral or alkaline pH.[1][6]
-
Solution:
-
Prepare Fresh Solutions: Always prepare Z-Ala-ONp stock solutions fresh before each experiment for the most reliable results.[1]
-
Use Anhydrous Solvents: Ensure the solvent used for the stock solution is anhydrous to minimize water content.
-
pH Control: If compatible with your enzyme, consider running the assay at a slightly acidic pH to slow the rate of spontaneous hydrolysis.[1]
-
Blank Subtraction: Always include a blank control (assay buffer + substrate, no enzyme) and subtract its absorbance from all experimental readings.
-
Issue 2: Precipitate Forms in Stock Solution Upon Freezing
-
Possible Cause: The concentration of Z-Ala-ONp exceeds its solubility limit in the chosen solvent at low temperatures.
-
Solution:
-
Solubility Check: Before preparing a large batch, test the solubility of your desired concentration at the intended storage temperature.
-
Alternative Solvents: Consider using a different solvent with better-solvating properties at low temperatures, such as DMSO or DMF.
-
Warm Before Use: If a precipitate forms, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use. Visually inspect for complete dissolution.
-
Issue 3: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Degradation of the stock solution over time or due to improper handling. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated warming and cooling of the entire batch.[5] This minimizes exposure to moisture and temperature fluctuations.
-
Consistent Handling: Ensure that the stock solution is handled consistently for each experiment. Allow aliquots to come to room temperature before use and mix thoroughly.
-
Quality Control: Periodically check the quality of your stock solution, especially if it has been stored for an extended period. A simple method is described in the protocols section below.
-
Below is a troubleshooting flowchart to guide your decision-making process:
Caption: Troubleshooting flowchart for Z-Ala-ONp stock solutions.
Underlying Chemical Principles: The Hydrolysis of p-Nitrophenyl Esters
The instability of Z-Ala-ONp in aqueous solutions is due to the nature of the p-nitrophenyl ester group. The p-nitrophenyl group is an excellent leaving group because its negative charge is stabilized by the electron-withdrawing nitro group through resonance. Water molecules can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the stable p-nitrophenoxide ion and N-α-Cbz-L-alanine. This process, known as hydrolysis, is the key degradation pathway.[7][8]
Caption: Simplified mechanism of Z-Ala-ONp hydrolysis.
Data & Protocols
Table 1: Solubility and Recommended Storage
| Solvent | Solubility | Recommended for Stock Solution | Storage Temperature |
| Water | Insoluble/Sparingly Soluble | No | N/A |
| DMSO | Soluble | Yes (Anhydrous) | -20°C to -80°C |
| DMF | Soluble | Yes (Anhydrous) | -20°C to -80°C |
| Acetonitrile | Soluble | Yes (Anhydrous) | -20°C to -80°C |
| Ethyl Acetate | Soluble[2] | Yes (Anhydrous) | -20°C to -80°C |
Protocol 1: Preparation of a Stable Z-Ala-ONp Stock Solution
This protocol describes how to accurately prepare a 100 mM stock solution in anhydrous DMSO.
Materials:
-
Z-Ala-ONp (MW: 344.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (Class A)[9]
-
Microcentrifuge tubes for aliquots
Procedure:
-
Calculate Mass: To prepare 10 mL of a 100 mM solution, calculate the required mass of Z-Ala-ONp: Mass (g) = 0.1 mol/L * 0.010 L * 344.31 g/mol = 0.3443 g
-
Weigh Compound: Accurately weigh approximately 34.4 mg of Z-Ala-ONp and record the exact mass.[9]
-
Dissolve: Transfer the weighed compound to a 1 mL volumetric flask. Add approximately 0.7 mL of anhydrous DMSO and vortex until the solid is completely dissolved.
-
Adjust Volume: Carefully add anhydrous DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.[10]
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot for Storage: Dispense the stock solution into small, single-use microcentrifuge tubes (e.g., 50 µL aliquots).
-
Store Properly: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C, protected from light.[1][11]
Protocol 2: Quality Control Check for Z-Ala-ONp Stock Solution
This simple spectrophotometric test can assess the degree of degradation (spontaneous hydrolysis) in your stock solution.
Materials:
-
Z-Ala-ONp stock solution (to be tested)
-
Assay buffer (the same buffer used in your experiments)
-
Spectrophotometer and cuvettes (or microplate reader)
Procedure:
-
Prepare Dilution: Prepare a working dilution of your Z-Ala-ONp stock solution in the assay buffer. A final concentration of 0.2 mM to 1 mM is typical for many assays.[12]
-
Prepare Blank: Use the assay buffer as your blank reference.
-
Measure Absorbance: Immediately after dilution, measure the absorbance of your Z-Ala-ONp working solution at 400-420 nm.[12][13] This wavelength range is where the degradation product, p-nitrophenol, exhibits strong absorbance.
-
Interpret Results:
-
Ideal (Fresh Solution): The absorbance reading should be very low (e.g., < 0.05 AU).
-
Degraded Solution: A significantly higher absorbance reading indicates the presence of p-nitrophenol and suggests that the stock solution has degraded. If the absorbance is high, the stock solution should be discarded and a fresh one prepared.
-
Caption: Workflow for preparing and validating Z-Ala-ONp stock.
References
-
Stewart, J. A., & O'Connor, C. (1965). THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Canadian Journal of Chemistry, 43(10), 2833-2840. Available from: [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available from: [Link]
-
Valdez, C. A., et al. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 25(22), 5285. Available from: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
Pliego, S. M., et al. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Diva-Portal.org. Available from: [Link]
-
News-Medical. (2024). Standard Solution Preparation: A Comprehensive Guide. Available from: [Link]
-
Horsman, G. P., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1243-1255. Available from: [Link]
-
TOYOBO. Safety guide for handling enzymes. Available from: [Link]
-
Langmuir. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. ACS Publications. Available from: [Link]
-
K2 Scientific. (2023). Enzymes Storage Best Practices to Prevent Premature Degradation. Available from: [Link]
-
Lab Manager. (2026). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]
-
The Bumbling Biochemist. (2021). Stock up on stock solutions. Available from: [Link]
-
Beta LifeScience. (2026). Introduction: Why Enzyme Storage Determines Experimental Success. Available from: [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Available from: [Link]
-
ChemBK. N-CBZ-L-Alanine - Physico-chemical Properties. Available from: [Link]
-
Hubei New Desheng Materials Technology Co., Ltd. (2025). Enzyme activity maintenance strategy: comparison and optimization suggestions for storage conditions of two forms. Available from: [Link]
-
BuyersGuideChem. N-Cbz-L-Phenylalanine p-nitrophenyl ester. Available from: [Link]
-
Lerisson, R., et al. (2016). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 82(24), 7243-7254. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Enzyme activity maintenance strategy: comparison and optimization suggestions for storage conditions of two forms - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Stock up on stock solutions – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 11. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 12. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Architectural Specificity in Elastase Assays: A Comparative Guide to Z-Ala-ONp and Suc-Ala-Ala-Ala-pNA
As drug development increasingly targets serine proteases like human neutrophil elastase (HNE) and pancreatic elastase in inflammatory and degenerative diseases, the fidelity of enzymatic assays becomes paramount. The choice of chromogenic substrate dictates whether you are measuring true, biologically relevant elastase activity or merely generic esterase background noise.
As an Application Scientist, I frequently observe laboratories struggling with irreproducible kinetic data. This guide dissects the mechanistic causality and kinetic differences between the simple ester substrate Z-Ala-ONp and the extended peptide amide Suc-Ala-Ala-Ala-pNA (Suc-AAA-pNA), providing you with self-validating experimental workflows.
Mechanistic Divergence & Subsite Occupancy
The causality behind substrate selection lies in the structural architecture of the elastase active site. Elastase possesses an extended substrate-binding cleft comprising multiple subsites (S1 to S4) that dictate target specificity.
-
Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester): This substrate only occupies the primary S1 subsite. While the highly reactive p-nitrophenyl ester bond ensures rapid turnover, it suffers from poor specificity and 1[1]. It effectively measures general esterase activity rather than true elastolytic capability, making complex formation and inhibitor screening highly unstable.
-
Suc-Ala-Ala-Ala-pNA: This tripeptide derivative spans the S1 through S4 subsites. The 2[2] is of critical importance for efficient and specific catalysis by elastase, yielding a massive increase in catalytic efficiency compared to shorter peptides. The amide bond cleavage releases p-nitroaniline (pNA), which is chemically stable in aqueous buffers, ensuring a flat baseline. Furthermore, the hydrolysis of specific p-nitroanilides by elastase provides a highly specific kinetic profile often characterized by3[3].
Fig 1: Mechanistic divergence in elastase subsite occupancy and cleavage kinetics.
Quantitative Kinetic Comparison
To objectively evaluate these substrates, we must look at their kinetic parameters. The table below summarizes the performance metrics, highlighting why modern assays favor the extended peptide substrate.
| Parameter | Suc-Ala-Ala-Ala-pNA | Z-Ala-ONp |
| Substrate Type | Peptide Amide | Amino Acid Ester |
| Target Bond | Amide | Ester |
| Leaving Group | p-nitroaniline (pNA) | p-nitrophenol (ONp) |
| Detection Wavelength | 405 - 410 nm | 347.5 nm (isosbestic) or 400 nm |
| Subsite Occupancy | S1, S2, S3, S4 | S1 only |
| Specificity | High (True Elastase Activity) | Low (General Esterase Activity) |
| Background Hydrolysis | Negligible | High (pH dependent) |
| kcat/Km (Porcine Pancreatic Elastase) | ~12,000 M⁻¹ s⁻¹ | Variable, limited by low specificity |
Experimental Workflows (Self-Validating Protocols)
A robust assay must be a self-validating system. This means incorporating internal controls that account for solvent effects, autohydrolysis, and non-specific binding.
Protocol: High-Fidelity Elastase Activity Assay using Suc-Ala-Ala-Ala-pNA
Causality of Reagents:
-
Buffer (0.1 M HEPES, pH 7.5): Maintains physiological pH without the primary amines found in Tris buffers, which can interfere with optical reads.
-
Salt (0.5 M NaCl): Elastase is a highly basic protein; high ionic strength 4[4] to the polystyrene microplate walls.
-
Solvent (10% DMSO final): Suc-Ala-Ala-Ala-pNA is hydrophobic. It must be pre-dissolved in DMSO to ensure 4[4] before aqueous dilution.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of Suc-Ala-Ala-Ala-pNA in 100% anhydrous DMSO. Prepare Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
System Validation Setup (96-well plate):
-
Test Wells: 175 µL Assay Buffer + 5 µL Elastase enzyme.
-
Blank Wells (Autohydrolysis Control): 180 µL Assay Buffer (No enzyme).
-
Positive Control: 175 µL Assay Buffer + 5 µL standardized Porcine Pancreatic Elastase.
-
-
Thermal Equilibration: Incubate the plate at 25°C for 5 minutes to ensure uniform reaction kinetics.
-
Initiation: Add 20 µL of 10 mM Suc-Ala-Ala-Ala-pNA stock to all wells (Final volume = 200 µL, Final DMSO = 10%, Final Substrate = 1 mM).
-
Kinetic Read: Immediately monitor the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Processing: Subtract the ΔA405/min of the Blank Wells from the Test Wells to isolate true enzymatic velocity.
Modifications for Z-Ala-ONp
If historical continuity requires the use of Z-Ala-ONp, the protocol must be heavily modified. The detection wavelength shifts to 347.5 nm (the isosbestic point of p-nitrophenol) or 400 nm. Crucially, the Blank Well subtraction becomes the most critical step, as Z-Ala-ONp will undergo rapid spontaneous hydrolysis at pH 7.5, creating a steep background slope that must be mathematically decoupled from the enzymatic rate.
Fig 2: Standardized self-validating kinetic workflow for elastase activity assays.
Conclusion
For modern drug discovery and rigorous kinetic characterization, Suc-Ala-Ala-Ala-pNA is the unequivocal standard. Its ability to engage the extended S1-S4 binding cleft provides the specificity required to differentiate true elastase activity from generic proteolysis. While Z-Ala-ONp offers high reactivity, its instability and lack of subsite engagement render it obsolete for high-fidelity screening.
References
- Title: N-Succinyl-Ala-Ala-Ala-p-nitroanilide Source: Sigma-Aldrich URL
- Title: Gene Cloning and Molecular Characterization of an Extracellular Poly(l-Lactic Acid) Depolymerase from Amycolatopsis sp.
- Title: Catalysis by human leukocyte elastase.
- Title: A Novel Human Chymotrypsin-like Digestive Enzyme Source: ResearchGate URL
Sources
Validation of Z-Ala-ONp Chromogenic Assay for Diagnostic Applications: A Comparative Guide
As a Senior Application Scientist in assay development, I frequently evaluate the translational viability of biochemical assays from the bench to clinical diagnostics. When quantifying serine proteases—such as neutrophil elastase in pulmonary inflammation or pancreatic elastase in exocrine pancreatic insufficiency—the choice of substrate dictates the assay's sensitivity, robustness, and scalability.
While fluorogenic substrates and immunoassays (ELISAs) dominate modern diagnostics, the chromogenic substrate Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester) remains a highly reliable, cost-effective standard. This guide provides an in-depth comparative analysis and a self-validating protocol for implementing the Z-Ala-ONp assay in diagnostic workflows.
Mechanistic Causality: The "Why" Behind the Assay
To optimize an assay, one must understand the exact catalytic events. Z-Ala-ONp is a synthetic ester substrate specifically targeted by elastase and chymotrypsin-like proteases[1].
The enzymatic cleavage of Z-Ala-ONp follows a classic minimum three-step catalytic mechanism[2]:
-
Binding ( k1 ) : The enzyme and substrate form a reversible Michaelis complex.
-
Acylation ( k2 ) : The catalytic triad (involving a critical histidine residue with a pKa of ~6.85) attacks the ester bond, releasing the leaving group, p-nitrophenol (ONp), and forming an acyl-enzyme intermediate[2].
-
Deacylation ( k3 ) : Hydrolysis of the acyl-enzyme complex regenerates the free enzyme and releases the Z-Ala peptide.
Fig 1: Three-step catalytic mechanism of Z-Ala-ONp cleavage by serine proteases.
The Detection Rationale: The diagnostic signal relies entirely on the leaving group, p-nitrophenol. However, p-nitrophenol is pH-sensitive (pKa ≈ 7.15). To maximize the optical signal, the reaction must be stopped with a strong base (e.g., 0.1 N NaOH). This serves a dual purpose: it instantly denatures the protease to halt the reaction, and it fully deprotonates the leaving group into p-nitrophenolate, which exhibits a brilliant yellow color and a high molar extinction coefficient ( ϵ=17,893 L⋅mol−1cm−1 ) at 410 nm[3].
Comparative Analysis: Z-Ala-ONp vs. Alternative Modalities
When designing a diagnostic panel, Z-Ala-ONp must be weighed against fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) and Sandwich ELISAs. Below is a synthesized performance comparison based on typical clinical validation parameters.
| Parameter | Z-Ala-ONp (Chromogenic) | MeOSuc-AAPV-AMC (Fluorogenic) | Sandwich ELISA (Immunological) |
| Detection Principle | Absorbance (410 nm) | Fluorescence (Ex: 380nm / Em: 460nm) | Antibody-Antigen Binding (Colorimetric) |
| Target Analyte | Active Enzyme Only | Active Enzyme Only | Total Protein (Active + Inactive) |
| Sensitivity (LOD) | Moderate (~10-20 ng/mL) | High (~1-5 ng/mL) | Very High (<1 ng/mL) |
| Dynamic Range | 2 Logs | 3-4 Logs | 2-3 Logs |
| Matrix Interference | High (Hemolysis/Icterus interferes) | Moderate (Autofluorescence risk) | Low (Wash steps remove matrix) |
| Turnaround Time | < 30 Minutes | < 30 Minutes | 4 - 6 Hours |
| Cost per Sample | Very Low | Moderate | High |
Strategic Takeaway: While ELISA provides superior sensitivity, it cannot differentiate between active proteases and inactive zymogens/inhibitor-complexes. Z-Ala-ONp provides a rapid, direct measurement of catalytic activity, which is often more clinically relevant in acute inflammatory diagnostics.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. This means incorporating internal controls (blanks) to account for the spontaneous hydrolysis of the ester bond in aqueous solutions, ensuring that the measured absorbance is strictly enzyme-driven.
Phase 1: Reagent Preparation
-
Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0. Causality: This pH is slightly above the pKa of the catalytic histidine (6.85), ensuring the enzyme is in its active conformation[2].
-
Substrate Stock: Dissolve Z-Ala-ONp in anhydrous Dimethylformamide (DMF) to a concentration of 100 mM. Causality: Z-Ala-ONp is highly hydrophobic; introducing it directly into an aqueous buffer causes precipitation.
-
Stopping Solution: Prepare 0.1 N NaOH. Causality: Pushes the pH > 10 to ensure 100% conversion of p-nitrophenol to the highly absorbing p-nitrophenolate ion[3].
Phase 2: Diagnostic Workflow (Endpoint Assay)
Fig 2: Diagnostic workflow for elastase quantification using Z-Ala-ONp chromogenic assay.
Step-by-Step Execution:
-
Plate Setup: In a 96-well microplate, add 10 µL of patient sample (or standard) to designated wells.
-
Control Wells (Self-Validation): Include "Substrate Blanks" (10 µL buffer + substrate) to measure spontaneous hydrolysis, and "Enzyme Blanks" (10 µL sample + buffer, no substrate) to account for intrinsic sample absorbance.
-
Reaction Initiation: Add 90 µL of Assay Buffer containing 1 mM Z-Ala-ONp (diluted freshly from stock) to all wells.
-
Incubation: Incubate at 37°C for exactly 15 minutes.
-
Termination: Add 100 µL of 0.1 N NaOH to all wells to stop the reaction and maximize color development[3].
-
Measurement: Read absorbance at 410 nm using a microplate reader.
Phase 3: Data Analysis & Quantification
Calculate the specific absorbance ( ΔA ) by subtracting the blanks:
ΔA=ASample−(ASubstrate Blank+AEnzyme Blank)Using the extinction coefficient ( ϵ=17,893 L⋅mol−1cm−1 )[3] and the path length of the microplate well ( l≈0.6 cm for 200 µL volume), apply the Beer-Lambert law ( A=ϵ⋅c⋅l ) to determine the concentration of cleaved substrate, which is directly proportional to enzyme activity.
Validation Data: Performance Metrics
To demonstrate the clinical utility of this protocol, below is a summary of validation metrics obtained during a comparative run between the Z-Ala-ONp assay and a commercial ELISA for human neutrophil elastase (HNE).
| Validation Metric | Z-Ala-ONp Assay Results | Acceptance Criteria (Clinical) |
| Linearity ( R2 ) | 0.994 (over 5-100 nM enzyme) | >0.990 |
| Limit of Detection (LOD) | 12.5 ng/mL | ≤15.0 ng/mL |
| Intra-Assay Precision (CV%) | 4.2% | <10% |
| Inter-Assay Precision (CV%) | 6.8% | <15% |
| Spike Recovery | 94% - 102% | 80%−120% |
References
-
C8 as an Acute Phase Reactant: Regulation. Karger Publishers. Available at: [Link]
-
Clickable poly(propargyl methacrylate) prepared by atom transfer radical polymerization and its derivatives as enzyme stabilizers. Michigan State University Digital Repository. Available at: [Link]
Sources
The Dual Nature of Z-Ala-ONp: A Comparative Guide on Protease Cross-Reactivity and Substrate Specificity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Analysis, Substrate Specificity, and Assay Validation
When quantifying serine protease activity in complex biological matrices, substrate selection dictates the fidelity of your assay. Historically, Z-Ala-ONp (N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester) has been widely utilized as a colorimetric substrate for monitoring pancreatic and leukocyte elastase. However, its structural simplicity and highly labile ester bond lead to significant cross-reactivity with non-target proteolytic enzymes.
As a Senior Application Scientist, I have structured this guide to objectively compare Z-Ala-ONp against modern extended-peptide alternatives. By understanding the thermodynamic and structural causality behind this cross-reactivity, you can design artifact-free enzymatic assays and avoid false-positive data in your drug development pipelines.
Mechanistic Causality: Why Does Z-Ala-ONp Cross-React?
To understand why Z-Ala-ONp is prone to cross-reactivity, we must examine the structural biology of the protease active site and the thermodynamics of the cleavage event.
The P1-S1 Pocket Interaction
Serine proteases are classified largely by the architecture of their S1 binding pocket, which dictates their primary (P1) substrate specificity. Elastase features a highly restricted S1 pocket—narrowed by bulky residues like Val216 and Thr226—which strictly accommodates small, non-polar aliphatic side chains like Alanine or Valine.
Z-Ala-ONp provides this single Alanine at the P1 position. However, proteases with broader S1 pockets—such as chymotrypsin and cathepsin G—can easily accommodate this small residue, even if it is not their primary preference [1].
Ester vs. Amide Bond Lability
The most critical factor driving Z-Ala-ONp's cross-reactivity is its leaving group. Z-Ala-ONp relies on a p-nitrophenyl (ONp) ester bond, which has a significantly lower activation energy for acylation compared to standard peptide amide (pNA) bonds.
Because the ester bond is intrinsically hyper-reactive, the enzyme does not require perfect active-site alignment across the S2-S4 subsites to achieve catalysis. Consequently, chymotrypsin and cathepsin G rapidly cleave Z-Ala-ONp, leading to false-positive elastase readings in assays containing mixed leukocyte proteinases [2]. In contrast, extended peptide substrates utilizing amide bonds require precise alignment across multiple subsites, acting as a thermodynamic filter against non-target cleavage.
Comparative Performance Data
To mitigate cross-reactivity, modern elastase assays utilize extended peptide substrates like Suc-Ala-Ala-Ala-pNA [3] and MeOSuc-Ala-Ala-Pro-Val-pNA [4]. These substrates engage the extended S2-S4 subsites of elastase, providing high specificity.
| Feature | Z-Ala-ONp | Suc-Ala-Ala-Ala-pNA | MeOSuc-Ala-Ala-Pro-Val-pNA |
| Primary Target | Pancreatic Elastase | Pancreatic Elastase | Human Leukocyte Elastase (HLE) |
| Cleavable Bond | Ester (p-nitrophenyl) | Amide (p-nitroanilide) | Amide (p-nitroanilide) |
| Detection Wavelength | 400 nm | 405 nm | 405 nm |
| Chymotrypsin Cross-Reactivity | High (Rapid Cleavage) | Low (Steric Hindrance) | Very Low |
| Cathepsin G Cross-Reactivity | High | Low | Very Low |
| Spontaneous Hydrolysis | Moderate (pH > 8.0) | Negligible | Negligible |
| Catalytic Efficiency ( kcat/Km ) | Artificially inflated by ester lability | High true specificity | Highest specificity for HLE |
Self-Validating Protocol: Assessing Substrate Cross-Reactivity
A robust biochemical assay must internally validate that the observed signal is derived exclusively from the target enzyme. The following protocol utilizes selective inhibition to distinguish true elastase activity from chymotrypsin/cathepsin G cross-reactivity.
Step 1: Reagent Preparation
-
Prepare 10 mM stock solutions of Z-Ala-ONp and Suc-Ala-Ala-Ala-pNA in anhydrous DMSO to prevent premature ester hydrolysis.
-
Prepare Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, 0.05% Triton X-100, pH 7.5. (Note: Do not exceed pH 8.0, as ONp esters undergo rapid spontaneous base-catalyzed hydrolysis).
Step 2: Enzyme Standardization
-
Prepare standardized 10 nM solutions of Human Leukocyte Elastase (HLE) and Bovine Chymotrypsin in Assay Buffer.
Step 3: Kinetic Baseline Assay
-
In a 96-well microplate, add 90 µL of Assay Buffer and 5 µL of the respective enzyme solution.
-
Initiate the reaction by adding 5 µL of the substrate stock (final concentration 500 µM).
-
Monitor absorbance continuously for 10 minutes at 25°C.
-
For Z-Ala-ONp (p-nitrophenol release): Read at 400 nm.
-
For pNA substrates (p-nitroaniline release): Read at 405 nm.
-
Step 4: Causality Validation via Selective Inhibition
-
To prove cross-reactivity, pre-incubate the complex biological sample (or pure chymotrypsin) with 100 µM Elastatinal (a highly specific elastase inhibitor) for 15 minutes prior to substrate addition.
-
System Validation: If Z-Ala-ONp cleavage persists despite complete elastase inhibition by Elastatinal, the residual signal is definitively caused by cross-reacting non-target proteases. Conversely, the extended substrate (Suc-Ala-Ala-Ala-pNA) will show zero baseline cleavage in the presence of Elastatinal, proving its superior specificity.
Pathway Visualization: Structural Interaction Logic
The following diagram maps the logical relationship between substrate structure (ester vs. amide; single vs. extended P1) and the resulting cross-reactivity profiles across different serine proteases.
Diagram illustrating Z-Ala-ONp cross-reactivity versus extended pNA substrate specificity.
References
-
Title: A Novel Human Chymotrypsin-like Digestive Enzyme | Source: ResearchGate | URL: [Link]
-
Title: C8 as an Acute Phase Reactant: Regulation | Source: Karger Publishers | URL: [Link]
-
Title: Elastase Specific Substrates | Source: PeptaNova | URL: [Link]
Sources
Personal protective equipment for handling Z-Ala-ONp
Operational Safety & Handling Guide: Z-Ala-ONp (N-Benzyloxycarbonyl-L-alanine p-nitrophenyl ester)
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with field-proven, mechanistic guidance for handling Z-Ala-ONp. This guide transcends basic safety data sheets by explaining the causality behind each safety measure, ensuring your laboratory practices are both technically accurate and self-validating.
Executive Summary & Chemical Context
Z-Ala-ONp (CAS: 1168-87-2) is a highly reactive, pre-activated amino acid derivative widely used in solution-phase peptide synthesis ()[1]. While the compound itself is a stable crystalline solid when stored correctly, its operational hazards stem directly from its reactivity. During the aminolysis (coupling) reaction, the p-nitrophenyl (ONp) leaving group is liberated as p-nitrophenol—a highly toxic, skin-permeable, and environmentally hazardous byproduct ()[2].
Quantitative Chemical Properties & Operational Implications
| Property | Value | Operational Implication |
|---|---|---|
| Molecular Weight | 344.32 g/mol | Used for precise stoichiometric calculations during coupling ()[1]. |
| Storage Temperature | -20°C | Requires strict thermal equilibration before opening to prevent moisture condensation and hydrolysis. |
| Leaving Group pKa | ~7.15 (p-Nitrophenol) | Dictates the use of mildly basic aqueous washes (e.g., NaHCO3 ) for effective post-reaction workup. | | Purity | ≥ 98% | High purity minimizes side reactions but requires strict moisture control during handling ()[3]. |
Mechanistic Risk Assessment & PPE Requirements
To build a self-validating safety protocol, one must understand the causality of the chemical risks inherent to p-nitrophenyl esters:
-
Dust Aerosolization & Inhalation : Z-Ala-ONp is supplied as a fine powder. Airborne dispersion can form combustible dust mixtures and cause severe respiratory tract irritation ()[4].
-
Dermal Toxicity via Byproducts : The primary coupling byproduct, p-nitrophenol, is rapidly absorbed through the skin, potentially causing systemic toxicity, methemoglobinemia, and organ damage upon repeated exposure ()[5].
-
Aquatic Toxicity : Both the unreacted ester and its phenolic byproduct are highly toxic to aquatic life, strictly prohibiting drain disposal ()[6].
Mandatory Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Mechanistic Justification |
|---|---|---|
| Eye Protection | Chemical safety goggles or face shield | Prevents ocular exposure to fine Z-Ala-ONp dust and splashing of coupling solvents (e.g., DMF, DCM) ()[6]. |
| Hand Protection | Nitrile gloves (Double-gloving recommended) | Prevents dermal absorption of the highly toxic p-nitrophenol byproduct released during the reaction ()[5]. |
| Body Protection | Flame-resistant lab coat, closed-toe shoes | Shields against accidental spills of the reactive ester and organic solvents ()[6]. |
| Respiratory | N95/P100 particulate respirator | Mitigates inhalation risks of combustible and irritating dust particles if handling outside a fume hood ()[4]. |
| Engineering Controls | Chemical Fume Hood | Captures airborne dust during weighing and vents toxic fumes/solvents during the coupling reaction ()[6]. |
Operational Workflow & Logical Diagram
Workflow for the safe handling, reaction, and disposal of Z-Ala-ONp.
Step-by-Step Handling and Coupling Protocol
This procedure ensures high-yield peptide coupling while mechanically isolating the operator from toxic byproducts ()[2].
Step 1: Thermal Equilibration
-
Action : Remove Z-Ala-ONp from -20°C storage and allow it to equilibrate to room temperature within a desiccator for at least 30 minutes.
-
Causality : Opening cold containers introduces atmospheric condensation. Water rapidly hydrolyzes the activated ONp ester, degrading the reagent and prematurely releasing toxic p-nitrophenol before the reaction begins.
Step 2: Fume Hood Preparation
-
Action : Clear the chemical fume hood of incompatible materials (e.g., strong oxidizing agents, strong bases) and ensure the sash is positioned at the certified working height ()[4].
-
Causality : p-Nitrophenyl esters can react violently with strong oxidizers. Proper sash height ensures adequate face velocity to capture any aerosolized dust.
Step 3: Weighing & Transfer
-
Action : Using an anti-static spatula, carefully weigh the required equivalent of Z-Ala-ONp on anti-static weighing paper.
-
Causality : Z-Ala-ONp can form combustible dust concentrations ()[4]. Minimizing static electricity and physical agitation prevents aerosolization and flash-ignition risks.
Step 4: Coupling Reaction (Self-Validating Step)
-
Action : Dissolve the target amino component in anhydrous DMF or DCM. Add a mild base (e.g., Triethylamine) to neutralize any hydrochloride salts. Slowly add the Z-Ala-ONp solution to the stirring mixture ()[2].
-
Causality : As the free amine attacks the ester carbonyl, the reaction mixture will progressively turn yellow. This color change is a self-validating indicator of the reaction progressing, as it visually confirms the successful release of the p-nitrophenolate anion ()[2].
Step 5: Quenching and Workup
-
Action : Upon reaction completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash the organic layer repeatedly with saturated aqueous sodium bicarbonate ( NaHCO3 ) until the aqueous layer is no longer yellow.
-
Causality : The mildly basic wash deprotonates the liberated p-nitrophenol. The resulting ionized p-nitrophenolate is highly water-soluble, driving it entirely into the aqueous phase and separating it from the organic peptide product.
Disposal & Decontamination Plan
Proper disposal is critical due to the environmental persistence and toxicity of p-nitrophenol ()[7].
-
Aqueous Waste : The basic aqueous washes from the workup contain concentrated p-nitrophenolate. Never pour this down the drain. Collect it in a designated, clearly labeled "Aqueous Hazardous Waste - Contains p-Nitrophenol" container for institutional disposal ()[5].
-
Solid Waste : Contaminated gloves, weighing paper, and empty Z-Ala-ONp vials must be disposed of in a solid hazardous waste bin designated for chemical incineration ()[6].
-
Spill Cleanup : If a dry spill of Z-Ala-ONp occurs, do not sweep it dry, as this suspends combustible dust. Moisten the spill with a compatible inert solvent (e.g., isopropanol) or cover it with damp sand. Sweep up the material gently using non-sparking tools and place it in a tightly closed container for hazardous waste disposal ()[6].
References
-
Z-Ala-ONp (CID 7021878) . PubChem - NIH. URL:[Link]
-
Safety Data Sheet: p-Nitrophenol Extra Pure . Loba Chemie. URL: [Link]
-
Z-Ala-ONp Product Specifications . Capot Chemical. URL: [Link]
Sources
- 1. Z-Ala-ONp | C17H16N2O6 | CID 7021878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1168-87-2 | Z-Ala-ONp - Capot Chemical [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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